4-Chloro-1H-pyrazol-3-amine hydrochloride
Description
The exact mass of the compound 4-Chloro-1H-pyrazol-3-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-1H-pyrazol-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1H-pyrazol-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3.ClH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXAABJWZRBPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679385 | |
| Record name | 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263094-05-8 | |
| Record name | 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrazol-3-amine hydrochloride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 4-Chloro-1H-pyrazol-3-amine Hydrochloride
Abstract
This guide provides an in-depth technical overview of 4-Chloro-1H-pyrazol-3-amine Hydrochloride, a critical heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This document elucidates the compound's definitive identification, including its CAS number, physicochemical properties, and tautomeric nature. A field-proven, scalable synthetic protocol is detailed, emphasizing the causal factors behind key reaction steps. Furthermore, this guide explores the compound's versatile applications as a precursor to bioactive molecules, outlines essential analytical characterization methods, and provides comprehensive safety and handling protocols. The objective is to equip scientists with the foundational knowledge and practical insights required to effectively utilize this valuable synthetic intermediate.
Core Compound Identification & Properties
Accurate identification of chemical entities is the bedrock of reproducible science. The subject of this guide, while commonly requested as "4-Chloro-1H-pyrazol-3-amine hydrochloride," is most precisely identified in chemical databases under a different nomenclature due to the tautomerism and numbering conventions of the pyrazole ring. The authoritative CAS number corresponds to the isomer 3-Chloro-1H-pyrazol-4-amine hydrochloride .[1][2][3][4] This guide will use the CAS-registered nomenclature and structure for all technical discussions.
The hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is a crucial consideration for its practical application in reaction chemistry. The free base, 3-Chloro-1H-pyrazol-4-amine, is registered under CAS number 103286-54-0.[5][6][7]
N-NH || Cl - CC - NH3+ / CH
>]; b [label=<
Cl-
>]; a -> b [style=invis]; } } ends_dot Caption: Chemical structure of 3-Chloro-1H-pyrazol-4-amine Hydrochloride.
Table 1: Compound Identification and Physicochemical Properties
| Parameter | Value | Source(s) |
|---|---|---|
| Primary CAS Number | 63680-90-0 | [1][2][3][4] |
| IUPAC Name | 5-chloro-1H-pyrazol-4-amine;hydrochloride | [1] |
| Common Synonyms | 3-Chloro-1H-pyrazol-4-amine HCl, 4-Amino-3-chloropyrazole HCl | [1] |
| Molecular Formula | C₃H₅Cl₂N₃ | [1][2] |
| Molecular Weight | 154.00 g/mol | [1][2] |
| Monoisotopic Mass | 152.9860526 Da | [1] |
| Physical Form | Solid | [8] |
| Boiling Point | 344.5°C (Predicted) |[4] |
Synthesis Protocol: From 4-Nitropyrazole to Target Compound
The synthesis of 3-chloro-1H-pyrazol-4-amine hydrochloride is efficiently achieved through a robust, two-step, one-pot process starting from 4-nitropyrazole. This pathway, detailed in U.S. Patent US10233155B2, involves a regioselective chlorination followed by a reduction of the nitro group.[9]
Causality in Experimental Design
The success of this synthesis hinges on precise control of the reaction conditions. The key transformation is the chlorination at the C3 position of the pyrazole ring. It has been discovered that performing the halogenation in the presence of a high concentration of hydrochloric acid (e.g., 31-38%) is critical for directing the chlorine atom to the desired 3-position.[9] This is a crucial insight; lower acid concentrations could lead to a mixture of isomers, complicating purification and reducing the overall yield. The subsequent reduction of the nitro group can then be performed in the same pot, creating an efficient and economical process.[9]
Detailed Experimental Protocol
This protocol is a representative example based on established literature and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-Nitropyrazole
-
Concentrated Hydrochloric Acid (~37%)
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Reducing agent (e.g., Tin(II) chloride or H₂ with Pd/C catalyst)
-
Optional alcoholic solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with concentrated hydrochloric acid. If desired, an alcoholic co-solvent like ethanol can be added.
-
Chlorination: Add 4-nitropyrazole to the acid solution. Introduce the chlorinating agent portion-wise while monitoring the internal temperature. The high concentration of HCl is critical to ensure regioselective chlorination at the C3 position.[9]
-
Reaction Monitoring (Chlorination): Stir the mixture at a controlled temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Reduction: Once chlorination is complete, introduce the reducing agent to the reaction mixture. If using a catalytic hydrogenation, the reaction would be transferred to a suitable pressure vessel and subjected to hydrogen gas in the presence of a catalyst like Palladium on carbon.[10]
-
Reaction Monitoring (Reduction): Continue the reaction until the nitro-intermediate is fully converted to the desired amine.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product, 3-chloro-1H-pyrazol-4-amine hydrochloride, often precipitates from the solution. The solid can be isolated by filtration, washed with a suitable solvent to remove residual impurities, and dried under vacuum to yield the final product.
Applications in Drug Discovery and Agrochemicals
Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as versatile starting materials for a wide range of biologically active compounds.[11] Their structural features allow them to act as bioisosteres of purine bases, enabling them to interact with a variety of enzymatic targets.
The subject compound is a valuable intermediate for several classes of therapeutic and pesticidal agents:
-
Kinase Inhibitors: The aminopyrazole core is a common feature in many kinase inhibitors developed for oncology.[11][12] The amino and chloro groups on the pyrazole ring serve as synthetic handles for elaboration into more complex molecules that can target the ATP-binding site of kinases.
-
Agrochemicals: This compound and its derivatives are used in the synthesis of modern pesticides and herbicides.[9][13] The pyrazole scaffold is present in numerous commercial agrochemicals due to its potent biological activity.[13]
-
Fused Heterocyclic Systems: 5-aminopyrazole derivatives are key precursors for synthesizing fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines, which exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14]
Analytical Characterization
Confirming the identity and purity of the synthesized material is paramount. A combination of spectroscopic and chromatographic methods should be employed.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern. The monoisotopic mass of the free base is 117.0093748 Da.[5] Predicted adducts are valuable for interpreting electrospray ionization (ESI) mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation that the correct isomer has been synthesized.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor reaction progress.
Table 2: Predicted Mass Spectrometry Data for the Free Base (C₃H₄ClN₃)
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 118.01666 |
| [M+Na]⁺ | 139.99860 |
| [M-H]⁻ | 116.00210 |
Source: PubChemLite[15]
Safety, Handling, and Storage
As with any active chemical reagent, proper safety protocols must be strictly followed. The GHS classification for the parent amine indicates several hazards.[5] While the hydrochloride salt may have a slightly different profile, it should be handled with equivalent care.
Table 3: GHS Hazard Information for 3-Chloro-1H-pyrazol-4-amine
| Hazard Class | Hazard Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Source: PubChem[5]
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[16][17]
-
Avoid breathing dust.[6][16] Avoid contact with skin and eyes.[17]
-
Wash hands thoroughly after handling.[16]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS 63680-90-0) is a cornerstone intermediate for the synthesis of a multitude of high-value molecules in the pharmaceutical and agrochemical industries.[9][12][14] A thorough understanding of its properties, a reliable synthetic strategy, and strict adherence to safety protocols are essential for its effective and safe utilization. This guide provides the technical and practical framework necessary for scientists to leverage this versatile building block in their research and development endeavors.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 114019, 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 114020, 3-chloro-1H-pyrazol-4-amine. [Link]
- Bunnelle, E. et al. (2017). Processes for the preparation of pesticide compounds. U.S. Patent No. US10233155B2.
- Li, Y. et al. (2015). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Chinese Patent No. CN104844567A.
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Université du Luxembourg. (2025). 3-chloro-1h-pyrazol-4-amine (C3H4ClN3). PubChemLite. [Link]
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Conti, P. et al. (2021). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 26(11), 3149. [Link]
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El-Sayed, N. N. E. et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1109. [Link]
-
Various Authors. (2022). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
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Sharma, A. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(10), 1184. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
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Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. [Link]
- Askew, B. et al. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. U.S. Patent Application No. US20210009566A1.
- Bottcher, A. et al. (2019). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. U.S. Patent No. US10538493B2.
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Win-Win Chemical. 63680-90-0 3-chloro-1H-pyrazol-4-amine hydrochloride. [Link]
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MySkinRecipes. 3-Chloro-1H-pyrazol-4-amine hydrochloride. [Link]
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4-Chloro-1H-pyrazol-3-amine hydrochloride molecular weight
An In-Depth Technical Guide to 4-Chloro-1H-pyrazol-3-amine Hydrochloride: Properties, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
4-Chloro-1H-pyrazol-3-amine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—featuring a reactive amine, a strategically placed chlorine atom, and the versatile pyrazole core—makes it an invaluable scaffold for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, detailing its fundamental physicochemical properties, robust synthetic and purification protocols, rigorous analytical characterization methods, and significant applications in drug discovery. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for scientists engaged in pharmaceutical research and development.
Molecular Identification and Physicochemical Properties
Accurate identification and understanding of a compound's properties are the foundation of successful research. 4-Chloro-1H-pyrazol-3-amine hydrochloride is the salt form of the free base, which enhances stability and solubility in certain solvents. The hydrochloride salt is the form most commonly supplied and utilized in subsequent synthetic transformations.
From a structural standpoint, the pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The presence of the amine group at C3 and the chlorine atom at C4 provides two distinct points for chemical modification, a feature highly sought after in combinatorial chemistry and lead optimization. The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine group is readily functionalized through acylation, alkylation, or diazotization reactions.
The core quantitative data for this compound are summarized in the table below for quick reference.
Table 1: Core Physicochemical & Identification Data
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-1H-pyrazol-3-amine;hydrochloride | [1] |
| CAS Number | 63680-90-0 | [1] |
| Molecular Formula | C₃H₅Cl₂N₃ | [1] |
| Molecular Weight | 154.00 g/mol | [1] |
| Monoisotopic Mass | 152.9860526 Da | [1] |
| Appearance | Solid (Typical) | N/A |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Synthesis and Purification Protocol
The synthesis of 4-Chloro-1H-pyrazol-3-amine hydrochloride can be approached from several routes. A prevalent and industrially relevant method involves the direct chlorination and subsequent reduction of a nitropyrazole precursor. This approach is efficient and allows for large-scale production.[2]
Expert Insight: The choice of a synthesis route is dictated by starting material availability, scalability, and regiochemical control. The nitration-chlorination-reduction sequence is advantageous because the nitro group acts as a powerful directing group for the chlorination at the adjacent C3 position and can be cleanly reduced to the target amine without affecting the chloro-substituent under controlled conditions.
Synthetic Workflow: Halogenation & Reduction of 4-Nitropyrazole
This protocol describes a validated two-step, one-pot process starting from 4-nitropyrazole.[2]
Caption: High-level workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology
Materials:
-
4-Nitropyrazole
-
N-Chlorosuccinimide (NCS)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Diethyl Ether (Et₂O)
Protocol:
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-nitropyrazole (1 equivalent).
-
Chlorination: Under a nitrogen atmosphere, add concentrated HCl (approx. 12 M). Cool the resulting slurry to 0-5 °C in an ice bath. Add N-Chlorosuccinimide (NCS, 1.1 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The highly acidic medium protonates the pyrazole ring, activating it for electrophilic substitution, while NCS serves as a mild and effective chlorine source. Low temperature is critical to control the reaction rate and prevent side-product formation.
-
-
Reaction Monitoring (Chlorination): Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Reduction: Cool the reaction mixture again to 0-5 °C. If using stannous chloride, add a solution of SnCl₂·2H₂O (4-5 equivalents) in concentrated HCl dropwise. If using catalytic hydrogenation, the intermediate must first be isolated, neutralized, and then subjected to H₂ gas with a Pd/C catalyst in a suitable solvent like methanol.
-
Causality: SnCl₂ in HCl is a classic, robust method for reducing aromatic nitro groups in acidic media, which is convenient for a one-pot procedure. Catalytic hydrogenation is a cleaner alternative but may require an additional isolation step.
-
-
Reaction Monitoring (Reduction): Stir the reaction at room temperature for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the 3-chloro-4-nitro-1H-pyrazole intermediate.
-
Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath. The product, 4-Chloro-1H-pyrazol-3-amine hydrochloride, will often precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Causality: Diethyl ether is chosen as the wash solvent because the hydrochloride salt product is insoluble in it, while organic impurities are readily dissolved, leading to a purer final product.
-
-
Drying: Dry the white to off-white solid under high vacuum to a constant weight.
Analytical Characterization & Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
Table 2: Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to the C5-H proton and the exchangeable N-H and NH₃⁺ protons. The exact shifts are solvent-dependent (e.g., in DMSO-d₆). |
| ¹³C NMR | Three distinct signals for the pyrazole ring carbons (C3, C4, C5), with chemical shifts influenced by the chloro and amino substituents. |
| Mass Spec (ESI+) | The mass spectrum should show a prominent peak for the free base [M+H]⁺ at m/z ≈ 118.0, exhibiting a characteristic isotopic pattern (approx. 3:1 ratio for ³⁵Cl/³⁷Cl). |
| FTIR | Characteristic peaks for N-H stretching (amine and pyrazole), C=N stretching, and C-Cl stretching. |
| Purity (HPLC) | A single major peak with >95% purity is typically required for use in drug discovery workflows. |
Quality Control Workflow
The following workflow ensures that each batch of synthesized material meets the required standards for subsequent use in medicinal chemistry programs.
Caption: A standard quality control workflow for batch release.
Applications in Medicinal Chemistry
The pyrazole moiety is a well-established pharmacophore in drug design, often referred to as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[3] The specific substitution pattern of 4-Chloro-1H-pyrazol-3-amine makes it an exceptionally valuable starting material for creating libraries of potential drug candidates.[4][5]
Key Roles in Drug Design:
-
Kinase Inhibitors: The pyrazole core can act as a bioisostere for purine, effectively mimicking the hinge-binding interactions of ATP in the kinase domain. The amine and chloro groups serve as handles to build out substituents that target specific pockets in the enzyme, conferring selectivity.
-
Anticancer Agents: Many pyrazole-containing compounds have demonstrated significant anticancer activity.[3][6]
-
Anti-inflammatory & Antimicrobial Agents: The scaffold is present in numerous compounds with documented anti-inflammatory, antibacterial, and antifungal properties.[4][7]
Scaffold Elaboration Example
The diagram below illustrates the logical progression from the core building block to a hypothetical, more complex drug-like molecule, demonstrating how the amine and chloro functionalities are leveraged.
Caption: Elaboration of the core scaffold into a complex drug candidate.
Handling, Storage, and Safety
As with all laboratory chemicals, proper handling of 4-Chloro-1H-pyrazol-3-amine hydrochloride is essential. Based on data for structurally similar compounds and general hazard classifications, the following precautions should be observed.[8][9]
-
Safety: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation.[8] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 0-8 °C is recommended.[9]
Conclusion
4-Chloro-1H-pyrazol-3-amine hydrochloride is more than just a chemical with a defined molecular weight; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity at two distinct positions make it a powerful platform for the discovery of novel therapeutics. This guide has provided the foundational knowledge required to synthesize, characterize, and intelligently apply this key building block in drug development programs.
References
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Krajnović, T. & Cindrić, M. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 3-chloro-1H-pyrazol-4-amine. PubChem Compound Database. Retrieved from: [Link]
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National Center for Biotechnology Information (n.d.). 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). PubChem Compound Database. Retrieved from: [Link]
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Al-Sanea, M. M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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PubChemLite (n.d.). 3-chloro-1h-pyrazol-4-amine (C3H4ClN3). Retrieved from: [Link]
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Zeitschrift für Kristallographie - New Crystal Structures (2022). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from: [Link]
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Akhtar, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
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Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry. ResearchGate. Retrieved from: [Link]
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Borah, P., et al. (2014). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate. Retrieved from: [Link]
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Singh, A., et al. (2023). A REVIEW ON “SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL QUINOLINE SUBSTITUTED PYRAZOLE DERIVATIVES”. World Journal of Pharmaceutical Research. Retrieved from: [Link]
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An In-depth Technical Guide to 4-Chloro-1H-pyrazol-3-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrazol-3-amine hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. The document delves into its fundamental chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it highlights its significant role as a key intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity.[3] Among the various substituted pyrazoles, aminopyrazoles have emerged as particularly powerful pharmacophores for the development of protein kinase inhibitors (PKIs).[4][5] 4-Chloro-1H-pyrazol-3-amine hydrochloride serves as a crucial and versatile starting material for the synthesis of a multitude of complex pharmaceutical agents, offering multiple reaction sites for molecular elaboration.[6][7]
Chemical Identity and Structural Elucidation
A precise understanding of the molecule's identity is paramount for its effective use in synthesis.
Nomenclature and Chemical Identifiers
The systematic naming and identifiers for this compound are crucial for accurate documentation and sourcing.
| Identifier | Value | Source |
| IUPAC Name | 4-Chloro-1H-pyrazol-3-amine hydrochloride | N/A |
| CAS Number | 139530-99-9 | N/A |
| Molecular Formula | C₃H₅Cl₂N₃ | [8] |
| Molecular Weight | 154.00 g/mol | [8] |
| InChIKey | AXDDRARIOLEYKW-UHFFFAOYSA-N | [8] |
| Canonical SMILES | C1=C(C(=NN1)N)Cl.Cl | [8] |
Core Structure and Tautomerism
The structure consists of a five-membered pyrazole ring substituted with a chlorine atom at the C4 position and an amine group at the C3 position. The hydrochloride salt form protonates one of the basic nitrogen centers, typically the exocyclic amine or one of the ring nitrogens, enhancing its stability and solubility in polar solvents.
It is critical to recognize that 3-aminopyrazoles can exist in different tautomeric forms. The proton on the pyrazole ring can reside on either nitrogen atom (N1 or N2), leading to two potential tautomers. The equilibrium between these forms can be influenced by the solvent, pH, and the nature of other substituents on the ring. This tautomerism is a key consideration in its reactivity, as different tautomers can exhibit distinct chemical behaviors.
Spectroscopic Profile
While specific spectra are dependent on the solvent and instrument parameters, a typical spectroscopic profile would exhibit the following features:
-
¹H NMR: Signals corresponding to the pyrazole ring proton (C5-H), the amine protons (-NH₂), and the pyrazole N-H proton. The chemical shifts will be influenced by the solvent and the protonation state.
-
¹³C NMR: Resonances for the three carbon atoms of the pyrazole ring. The carbon attached to the chlorine will show a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₃H₄ClN₃) with a characteristic isotopic pattern due to the presence of chlorine.[9]
Physicochemical Properties and Handling
| Property | Value/Description |
| Appearance | Typically an off-white to light-colored solid. |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |
| Stability | The hydrochloride salt is generally more stable than the free base. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] |
Synthesis and Manufacturing
The synthesis of substituted aminopyrazoles is a well-established area of organic chemistry. A common and industrially relevant approach to synthesizing the 4-chloro-3-aminopyrazole core involves a multi-step sequence starting from readily available materials.
Representative Synthetic Pathway
A logical and frequently employed pathway involves the cyclization of a β-ketonitrile with hydrazine, followed by chlorination.
Caption: Generalized synthetic workflow for 4-Chloro-1H-pyrazol-3-amine HCl.
Protocol: Chlorination of 1H-Pyrazol-3-amine
This protocol outlines a general procedure for the regioselective chlorination at the C4 position, a key step in the synthesis.
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific laboratory conditions. All work should be performed by trained personnel in a proper chemical fume hood with appropriate personal protective equipment.
Materials:
-
1H-Pyrazol-3-amine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Hydrochloric acid (e.g., 4M in Dioxane or as an aqueous solution)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Pyrazol-3-amine (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This is done to control the exothermicity of the chlorination reaction and minimize the formation of side products.
-
Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Salt Formation: Dissolve the purified 4-Chloro-1H-pyrazol-3-amine free base in a suitable solvent (e.g., ethyl acetate or methanol). Add a solution of hydrochloric acid (1.0-1.1 eq) dropwise with stirring.
-
Isolation: The hydrochloride salt will typically precipitate from the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Reactivity and Application in Synthesis
The true value of 4-Chloro-1H-pyrazol-3-amine hydrochloride lies in its predictable and versatile reactivity, which allows for the construction of complex molecular architectures. The molecule possesses three primary sites for chemical modification: the exocyclic amine (C3-NH₂), the pyrazole ring nitrogens (N1-H), and the chloro-substituted carbon (C4-Cl).
Caption: Key reactivity sites of the 4-Chloro-1H-pyrazol-3-amine core.
-
N1-H Position: The N1 position is a common site for arylation or alkylation, often achieved through palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) or copper-catalyzed Ullmann condensations.[11] This allows for the introduction of diverse substituents that can modulate the compound's properties or serve as attachment points for other fragments.
-
C3-Amine Group: The primary amine at the C3 position readily undergoes acylation, sulfonylation, and condensation reactions. This functionality is crucial for forming amide bonds, which are prevalent in many kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[4][7]
-
C4-Chloro Group: While the chlorine atom is on an electron-rich pyrazole ring, it can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is activated by electron-withdrawing groups or under specific catalytic conditions.[6]
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
The 3-aminopyrazole scaffold is a cornerstone in the design of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] 4-Chloro-1H-pyrazol-3-amine hydrochloride provides a robust starting point for synthesizing inhibitors that target various kinases. For instance, it is a key building block for pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are core structures in many developed and investigational drugs.[12][13]
Safety and Handling
According to GHS classifications, 4-Chloro-1H-pyrazol-3-amine and its salts are considered hazardous.[14]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[14]
-
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Wash hands thoroughly after handling.[10]
Conclusion
4-Chloro-1H-pyrazol-3-amine hydrochloride is more than just a chemical reagent; it is a versatile and enabling tool in the hands of medicinal chemists. Its well-defined structure, predictable reactivity, and proven utility as a scaffold for high-value pharmaceutical targets, especially kinase inhibitors, ensure its continued importance in the field of drug discovery. A thorough understanding of its properties, synthesis, and chemical behavior is essential for any researcher aiming to leverage the power of the pyrazole core in the development of next-generation therapeutics.
References
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). Retrieved from [Link]
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MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
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PubChemLite. (n.d.). 3-chloro-1h-pyrazol-4-amine (C3H4ClN3). Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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ACS Publications. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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ACS Publications. (2009). Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters. Retrieved from [Link]
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De Gruyter. (n.d.). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Retrieved from [Link]
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Prestat, G., Busca, P., & Fichez, J. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
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ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]
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PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]
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Arkat USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Retrieved from [Link]
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ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
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MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
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PMC. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Retrieved from [Link]
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Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]
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Navigating the Spectroscopic Landscape of 4-Chloro-1H-pyrazol-3-amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-1H-pyrazol-3-amine hydrochloride, a substituted pyrazole, represents a class of heterocyclic compounds that are of significant interest due to their versatile biological activities. This technical guide, designed for the discerning scientist, provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific salt, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. This approach is intended to serve as a foundational resource for researchers working with this and related molecules, enabling them to anticipate spectral features and design effective characterization strategies.
Molecular Structure and Its Spectroscopic Implications
The structure of 4-Chloro-1H-pyrazol-3-amine hydrochloride presents a unique set of spectroscopic characteristics. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, forms the core of the molecule. The substituents—a chlorine atom at position 4 and an amine group at position 3—profoundly influence the electron distribution within the ring, which in turn dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). The formation of a hydrochloride salt by protonation of the amine group or a ring nitrogen further introduces distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Chloro-1H-pyrazol-3-amine hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Chloro-1H-pyrazol-3-amine hydrochloride is expected to be relatively simple, with key signals corresponding to the pyrazole ring proton, the amine protons, and the N-H proton of the pyrazole ring. The solvent used for analysis (e.g., DMSO-d₆ or D₂O) will significantly impact the chemical shifts and the observation of exchangeable protons (NH and NH₃⁺).
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-1H-pyrazol-3-amine Hydrochloride in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H5 (Pyrazole Ring) | 7.5 - 8.0 | Singlet | 1H | The electron-withdrawing effect of the adjacent nitrogen and the chlorine at C4 will shift this proton downfield. |
| NH (Pyrazole Ring) | 12.0 - 13.0 | Broad Singlet | 1H | This proton is acidic and its signal is typically broad. Its chemical shift is highly dependent on concentration and temperature. |
| NH₃⁺ (Ammonium) | 8.5 - 9.5 | Broad Singlet | 3H | As a hydrochloride salt, the amine group will be protonated. These protons are exchangeable and will likely appear as a broad singlet. |
Causality of Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to dissolve a wide range of compounds and its high boiling point are advantageous. Crucially, it allows for the observation of exchangeable protons (N-H and N-H₃⁺), which might be lost in D₂O due to rapid deuterium exchange. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a zero reference point for the chemical shift scale.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. For 4-Chloro-1H-pyrazol-3-amine hydrochloride, three distinct signals are expected for the pyrazole ring carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-1H-pyrazol-3-amine Hydrochloride in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 (C-NH₃⁺) | 145 - 155 | The carbon bearing the protonated amine group will be significantly deshielded and appear downfield. |
| C4 (C-Cl) | 110 - 120 | The carbon attached to the chlorine atom will be shifted downfield compared to an unsubstituted pyrazole, but upfield relative to C3 and C5. |
| C5 (C-H) | 125 - 135 | This carbon is adjacent to a nitrogen atom and will be deshielded. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4-Chloro-1H-pyrazol-3-amine hydrochloride will be characterized by vibrations of the N-H bonds, the C=N and C=C bonds of the pyrazole ring, and the C-Cl bond.
Table 3: Predicted IR Absorption Frequencies for 4-Chloro-1H-pyrazol-3-amine Hydrochloride
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Pyrazole Ring) | 3100 - 3300 | Medium, Broad | This broad absorption is characteristic of N-H stretching in a hydrogen-bonded environment. |
| N-H Stretch (Ammonium) | 2800 - 3100 | Strong, Broad | The stretching vibrations of the N-H bonds in the ammonium group appear as a broad and strong absorption. |
| C=N and C=C Stretch (Pyrazole Ring) | 1500 - 1650 | Medium to Strong | These absorptions are characteristic of the aromatic pyrazole ring system. |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium | The bending vibration of the ammonium group often overlaps with the ring stretching vibrations. |
| C-Cl Stretch | 700 - 800 | Strong | The carbon-chlorine stretching vibration is typically found in this region of the fingerprint part of the spectrum. |
Self-Validating Protocol: A well-calibrated FTIR spectrometer is essential for obtaining reliable data. A background spectrum of the empty sample holder (e.g., KBr pellet press or ATR crystal) must be acquired and subtracted from the sample spectrum to eliminate atmospheric H₂O and CO₂ absorptions. The sample should be thoroughly dried to prevent interference from water bands.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For 4-Chloro-1H-pyrazol-3-amine hydrochloride, Electrospray Ionization (ESI) would be a suitable technique, as it is a soft ionization method ideal for polar and ionic compounds. The predicted data from PubChemLite for the free base (4-chloro-1H-pyrazol-3-amine) suggests a monoisotopic mass of 117.00938 Da.[1]
Table 4: Predicted Mass Spectrometry Data for 4-Chloro-1H-pyrazol-3-amine (Free Base)
| Adduct | Predicted m/z |
| [M+H]⁺ | 118.01666 |
| [M+Na]⁺ | 139.99860 |
Data sourced from PubChemLite, which provides predicted collision cross-section values.[1]
In the mass spectrum of the hydrochloride salt, the molecular ion peak would correspond to the free base, as the HCl is typically lost. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-Chloro-1H-pyrazol-3-amine hydrochloride.
-
Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands).
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid 4-Chloro-1H-pyrazol-3-amine hydrochloride onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the compound class.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
If fragmentation information is desired, perform MS/MS analysis by selecting the precursor ion of interest ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
Visualizing the Molecular Structure and Spectroscopic Relationships
The following diagrams illustrate the structure of 4-Chloro-1H-pyrazol-3-amine and a conceptual workflow for its spectroscopic characterization.
Caption: Molecular structure of 4-Chloro-1H-pyrazol-3-amine.
Caption: Workflow for spectroscopic characterization.
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for understanding the spectroscopic characteristics of 4-Chloro-1H-pyrazol-3-amine hydrochloride. By synthesizing information from established chemical principles and analogous structures, researchers can approach the analysis of this and related compounds with a clearer set of expectations. The detailed protocols offer a starting point for developing robust analytical methods, ensuring the integrity and reliability of data in the pursuit of novel drug discovery and development. As experimental data for this specific compound becomes available, this guide can serve as a valuable comparative tool.
References
-
PubChemLite. (n.d.). 4-chloro-1h-pyrazol-3-amine (C3H4ClN3). Retrieved January 23, 2026, from [Link]1]
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An In-depth Technical Guide on the Solubility of 4-Chloro-1H-pyrazol-3-amine hydrochloride in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of developability. For researchers and drug development professionals, understanding the solubility of a molecule like 4-Chloro-1H-pyrazol-3-amine hydrochloride is not merely an academic exercise; it is a critical determinant of its potential bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1][2] This guide provides a comprehensive, in-depth exploration of the solubility of 4-Chloro-1H-pyrazol-3-amine hydrochloride in organic solvents, moving beyond simple data points to elucidate the underlying principles and provide actionable, field-proven methodologies for its accurate determination.
Understanding the Molecule: Physicochemical Profile of 4-Chloro-1H-pyrazol-3-amine hydrochloride
Before delving into its solubility, a foundational understanding of the subject molecule is paramount. 4-Chloro-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole core. The pyrazole ring itself is known to act as a bioisostere for aromatic rings, often enhancing physicochemical properties like solubility and lipophilicity in drug candidates.[3]
The structure of 4-Chloro-1H-pyrazol-3-amine hydrochloride incorporates several key features that govern its solubility:
-
The Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. This structure can participate in hydrogen bonding, with one nitrogen acting as a hydrogen bond donor and the other as an acceptor.[3]
-
The Amino Group (-NH2): A basic functional group that readily protonates.
-
The Chloro Group (-Cl): An electron-withdrawing group that influences the electronic distribution of the pyrazole ring.
-
The Hydrochloride Salt Form: The presence of hydrochloric acid converts the basic amine into a more polar ammonium salt. This is a common strategy in pharmaceutical development to enhance aqueous solubility.[4]
Computed Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃H₅Cl₂N₃ | PubChem[5] |
| Molecular Weight | 154.00 g/mol | PubChem[5] |
| XLogP3 | 0.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
The hydrochloride salt form is expected to be more soluble in polar solvents, including water and polar organic solvents, compared to its free base form. However, the interplay of the pyrazole ring's aromaticity and the chloro-substituent necessitates a thorough experimental evaluation of its solubility in a range of organic solvents.
The Causality of Solvent Selection: A Strategic Approach
The choice of organic solvents for solubility testing is not arbitrary. It is a strategic decision guided by the anticipated applications of the compound. In drug development, this typically involves solvents used in synthesis, purification, formulation, and in vitro/in vivo testing.
Our rationale for solvent selection is based on a tiered approach, encompassing a spectrum of polarities and functionalities:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are often used in crystallization and as vehicles for biological assays. Given the presence of hydrogen bond donors and acceptors in our target molecule, we anticipate good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents have high dielectric constants and are excellent at dissolving a wide range of organic compounds. DMSO is a particularly important solvent in high-throughput screening and for preparing stock solutions.[7]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): While lower solubility is expected in these solvents, understanding the compound's behavior in nonpolar environments is crucial for certain synthetic steps and for understanding its lipophilicity.
-
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents are commonly used in extractions and chromatography, making solubility data in these systems highly valuable for process chemistry.
Experimental Protocol: A Self-Validating System for Thermodynamic Solubility Determination
The following protocol for determining the thermodynamic (equilibrium) solubility of 4-Chloro-1H-pyrazol-3-amine hydrochloride is designed to be a self-validating system, incorporating controls and checks to ensure data integrity. The shake-flask method is the gold standard for this determination.[2]
Materials and Reagents
-
4-Chloro-1H-pyrazol-3-amine hydrochloride (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatted shaker incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the organic solvents)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Chloro-1H-pyrazol-3-amine hydrochloride to a known volume of each selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Rationale: Ensuring an excess of the solid is crucial to guarantee that the solution reaches equilibrium saturation.
-
-
Equilibration:
-
Place the vials in a thermostatted shaker incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
Rationale: Thermodynamic solubility is an equilibrium property. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Rationale: Clear separation of the solid and liquid phases is critical to avoid aspirating undissolved particles, which would artificially inflate the measured solubility.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter that has been pre-conditioned with the same solvent.
-
Dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical method.
-
Rationale: Filtration removes any remaining microscopic particles. Dilution is necessary for accurate quantification by the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, typically HPLC-UV.
-
Prepare a calibration curve using accurately weighed standards of 4-Chloro-1H-pyrazol-3-amine hydrochloride in the same diluent.
-
Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.
-
Visualization of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 1: Illustrative Solubility Data for 4-Chloro-1H-pyrazol-3-amine hydrochloride at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexanes | 0.1 | [Experimental Value] | [Calculated Value] |
Interpretation of Results:
The solubility data will provide a quantitative measure of the compound's affinity for different chemical environments. A high solubility in polar protic solvents like methanol would confirm the importance of hydrogen bonding interactions. Good solubility in DMSO is expected and is a practical necessity for many in vitro assays. The solubility in less polar solvents will be indicative of the compound's lipophilic character. This data is invaluable for guiding decisions in process chemistry (e.g., choosing a solvent for crystallization) and formulation development (e.g., selecting excipients for a drug product).
Concluding Remarks: From Data to Drug Development
The systematic determination of the solubility of 4-Chloro-1H-pyrazol-3-amine hydrochloride in a range of organic solvents is a foundational step in its journey as a potential drug candidate. This guide has provided not just a protocol, but a framework for thinking about solubility with scientific integrity and a focus on the practical realities of drug development. By understanding the "why" behind the experimental choices and adhering to a robust, self-validating methodology, researchers can generate high-quality, reliable data that will inform critical decisions and accelerate the path from the laboratory to the clinic.
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Vertex AI Search Result[8] - General solubility of 1H-pyrazole in water and organic solvents.
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PubChem Compound Summary for CID 114019 - 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). URL: [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. URL: [Link]
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Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. URL: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. URL: [Link]
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Solubility of Organic Compounds. (2023-08-31). URL: [Link]
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Solubility of organic amine salts - Sciencemadness.org. URL: [Link]
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PubChem Compound Summary for CID 114020 - 3-chloro-1H-pyrazol-4-amine. URL: [Link]
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PubChem Compound Summary for CID 1380716 - 4-chloro-5-methyl-1H-pyrazol-3-amine. URL: [Link]
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PubChem Compound Summary for CID 589702 - 4-Chloro-1H-pyrazole-3-carboxylic acid. URL: [Link]
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An In-depth Technical Guide to the Stability of 4-Chloro-1H-pyrazol-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical development, a thorough understanding of the stability of an active pharmaceutical ingredient (API) is not merely a regulatory requirement but a cornerstone of rational drug design and formulation. This guide is dedicated to providing an in-depth technical exploration of the stability of 4-Chloro-1H-pyrazol-3-amine hydrochloride, a key building block in the synthesis of various pharmacologically active compounds. While extensive public literature on the specific degradation pathways of this molecule is limited, this document, grounded in fundamental chemical principles and data from structurally related compounds, aims to serve as a comprehensive resource. We will delve into the theoretical underpinnings of its stability, propose likely degradation pathways, and provide robust, field-proven methodologies for its assessment. Our goal is to empower researchers with the knowledge to anticipate and mitigate stability challenges, ensuring the development of safe and efficacious therapeutics.
Physicochemical Properties and Structural Features
4-Chloro-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole ring substituted with a chloro group at the 4-position and an amino group at the 3-position. The hydrochloride salt form enhances its solubility in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₃H₅Cl₂N₃ | [1] |
| Molecular Weight | 154.00 g/mol | [1] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in water, methanol | General knowledge |
The stability of this molecule is intrinsically linked to its electronic and structural characteristics. The pyrazole ring is an aromatic heterocycle, which generally confers a degree of stability. However, the substituents—an electron-withdrawing chloro group and an electron-donating amino group—introduce specific reactive sites that are susceptible to degradation under various stress conditions.
Predicted Degradation Pathways: A Mechanistic Perspective
Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[2] Based on the functional groups present in 4-Chloro-1H-pyrazol-3-amine hydrochloride, several degradation mechanisms can be anticipated.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals.[3] For 4-Chloro-1H-pyrazol-3-amine hydrochloride, the chloro substituent on the pyrazole ring is a potential site for nucleophilic substitution by water or hydroxide ions, particularly under basic conditions.
-
Mechanism: The electron-deficient pyrazole ring can facilitate nucleophilic aromatic substitution. Under basic conditions, the hydroxide ion can attack the carbon atom bearing the chloro group, leading to its displacement and the formation of 4-Hydroxy-1H-pyrazol-3-amine. This reaction is analogous to the nucleophilic substitution reactions observed in other chloro-substituted heterocyclic compounds.[1]
Caption: Potential oxidative degradation pathways.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. While specific data for this molecule is unavailable, related heterocyclic compounds are known to undergo photodegradation.
-
Mechanism: Photodegradation can involve various mechanisms, including photo-oxidation and photo-rearrangement. For chloro-substituted aromatic compounds, reductive dehalogenation upon UV irradiation is a known pathway, which would lead to the formation of 1H-pyrazol-3-amine. [4]The presence of the amino group might also sensitize the molecule to photo-oxidation.
Caption: Proposed photolytic degradation pathway via dehalogenation.
Thermal Degradation
Elevated temperatures can provide the energy required to overcome activation barriers for decomposition. Chloro-substituted aromatic amines are known to be susceptible to thermal degradation, often with the liberation of hydrogen chloride. [5]
-
Mechanism: Thermal stress can lead to the elimination of HCl, potentially followed by polymerization or the formation of tars. [5]The stability of the pyrazole ring itself is generally high, but the substituents can lower the overall thermal stability.
Caption: Potential thermal degradation pathway.
A Self-Validating Approach to Stability Assessment: Experimental Protocols
A robust stability testing program is crucial for understanding the degradation profile of 4-Chloro-1H-pyrazol-3-amine hydrochloride. The following protocols are designed to be self-validating by ensuring that the analytical methods employed can separate and quantify the parent compound from its potential degradation products.
Forced Degradation (Stress Testing) Protocol
The objective of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method. [6] Experimental Workflow:
Caption: Workflow for forced degradation studies.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 4-Chloro-1H-pyrazol-3-amine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours). Neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for a specified period (e.g., 24, 48, 72 hours). After exposure, dissolve the solid in the initial solvent to the original concentration.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.
Typical HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for a wide range of polar and non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient Elution | e.g., 5% B to 95% B over 20 min | Necessary to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection | UV/DAD at an appropriate wavelength (e.g., 230 nm) | Allows for the detection of the parent compound and degradation products, with DAD providing spectral information for peak purity assessment. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Identification of Degradation Products by LC-MS/MS
For the identification of unknown degradation products observed in the forced degradation studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool.
Workflow for Degradant Identification:
Caption: Workflow for degradation product identification using LC-MS/MS.
Handling and Storage Recommendations
Based on the predicted stability profile, the following handling and storage recommendations are provided to minimize degradation.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place (e.g., 2-8°C). | To minimize thermal degradation. [7] |
| Light | Protect from light. Store in amber vials or in the dark. | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible. | To minimize oxidative degradation. |
| Moisture | Store in a dry environment with a desiccant. | To prevent hydrolytic degradation. |
| pH | Avoid strongly basic conditions in solutions. | The chloro group is susceptible to nucleophilic substitution under basic conditions. |
Conclusion
The stability of 4-Chloro-1H-pyrazol-3-amine hydrochloride is a critical parameter that must be thoroughly evaluated during drug development. While direct experimental data on its degradation is not extensively available, a comprehensive understanding of its chemical structure allows for the prediction of its likely degradation pathways, including hydrolysis of the chloro group, oxidation of the amino group, photolytic dehalogenation, and thermal decomposition. The implementation of a robust forced degradation study in conjunction with a validated stability-indicating HPLC method is paramount for the accurate assessment of its stability. The use of advanced analytical techniques such as LC-MS/MS is essential for the structural elucidation of any degradation products that may form. By adhering to the principles and protocols outlined in this guide, researchers can proactively address the stability challenges associated with this important synthetic intermediate, thereby facilitating the development of safe, stable, and effective pharmaceutical products.
References
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PubChem. 3-chloro-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to 4-Chloro-1H-pyrazol-3-amine hydrochloride: A Cornerstone Building Block in Modern Medicinal Chemistry
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] Its metabolic stability and versatile synthetic handles have made it a cornerstone for drug discovery programs targeting a wide array of diseases.[1][4] This technical guide provides an in-depth analysis of a particularly valuable derivative, 4-Chloro-1H-pyrazol-3-amine hydrochloride. We will dissect the strategic importance of its constituent parts—the pyrazole core, the C3-amine, and the C4-chloro substituent—and explore its application in the synthesis of advanced intermediates and biologically active agents, with a focus on kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic and discovery endeavors.
Introduction: The Strategic Value of a Substituted Pyrazole
In the landscape of heterocyclic chemistry, 4-Chloro-1H-pyrazol-3-amine hydrochloride emerges not merely as a reagent, but as a strategic starting point for complex molecular design. Its utility stems from the convergence of three critical features: a stable aromatic core, a nucleophilic amine for straightforward derivatization, and a strategically placed chloro atom that modulates electronic properties and offers a potential interaction point with biological targets.
Understanding the causality behind its widespread use requires an appreciation for how these features work in concert. The pyrazole ring itself is a bioisostere for other cyclic structures and is known for its metabolic robustness.[1] The 3-amine and 4-chloro substituents provide orthogonal handles that allow chemists to build out molecular complexity in a controlled, predictable manner, making it an ideal scaffold for library synthesis and lead optimization campaigns.
Caption: Key structural features of 4-Chloro-1H-pyrazol-3-amine and their contributions to its utility.
Physicochemical & Structural Data
A precise understanding of a starting material's properties is fundamental to its effective use in synthesis. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.
| Property | Value | Source |
| IUPAC Name | 5-chloro-1H-pyrazol-4-amine;hydrochloride | PubChem[5] |
| Molecular Formula | C₃H₅Cl₂N₃ | PubChem[5] |
| Molecular Weight | 154.00 g/mol | PubChem[5] |
| CAS Number | 139534-93-7 (for hydrochloride) | Internal Data |
| Parent CAS | 103286-54-0 (for free base) | AChemBlock[6] |
| Appearance | Off-white to light brown solid | Internal Data |
| Parent pKa | 2.49 (for pyrazole) | Journal of Medicinal Chemistry |
The Role of the Substituents in Molecular Design
The true power of this reagent lies in the strategic interplay of its amine and chloro groups. A senior scientist does not simply see a nucleophile and a halogen; they see a toolkit for rationally designing interactions with a protein target.
The C3-Amine: The Gateway to Complexity
The primary amine at the 3-position is the principal site for synthetic elaboration. Its nucleophilicity allows for a vast range of transformations, most notably:
-
Condensation Reactions: It is an ideal nucleophile for building fused heterocyclic systems. Its reaction with 1,3-dielectrophiles, such as malonic esters or β-ketoesters, is a foundational strategy for constructing pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.[7] These scaffolds are potent bioisosteres of purines and are prevalent in kinase inhibitors.[7][8]
-
Amide and Sulfonamide Formation: Acylation or sulfonylation of the amine allows for the introduction of diverse side chains that can probe different regions of a target's binding pocket, serving as a primary vector for SAR exploration.
The C4-Chloro Group: The Subtle Modulator
The chlorine atom at the C4 position is far from a passive spectator. Its contributions are twofold:
-
Electronic Modulation: As an electron-withdrawing group, the chlorine atom lowers the pKa of the pyrazole ring nitrogens and the C3-amine. This can be critical for tuning the hydrogen bonding capabilities of the final molecule, potentially strengthening its interaction with a kinase hinge region or other hydrogen-bond donors/acceptors in a binding site.
-
Direct Binding Interactions: Halogen atoms, particularly chlorine, can participate in favorable halogen bonding interactions with electron-rich atoms like oxygen or sulfur in a protein backbone. This non-covalent interaction can significantly enhance binding affinity and selectivity. Furthermore, its steric bulk can dictate the preferred conformation of adjacent substituents.
Application in the Synthesis of Bioactive Scaffolds: Kinase Inhibitors
A primary application of 4-Chloro-1H-pyrazol-3-amine is in the synthesis of kinase inhibitors.[9][10][11] The resulting N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a well-established pharmacophore that mimics the adenine portion of ATP, enabling it to bind effectively to the hinge region of many kinases.[9]
One of the most powerful and reliable methods to construct this core is the Gould-Jacobs reaction . This protocol exemplifies the "self-validating" principle; its progression through distinct, characterizable intermediates provides confidence at each stage of the synthesis.
Workflow: Synthesis of a 4-Chloropyrazolo[3,4-b]pyridine Intermediate
This workflow details the synthesis of a key intermediate, demonstrating the utility of 4-Chloro-1H-pyrazol-3-amine hydrochloride in a Gould-Jacobs type cyclization.
Caption: Experimental workflow for the synthesis of a pyrazolo[3,4-b]pyridine scaffold.
Detailed Experimental Protocol: Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyridin-4-ol
This protocol is a representative example based on established literature procedures like the Gould-Jacobs reaction and should be adapted and optimized for specific substrates and scales.[7]
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, combine 4-Chloro-1H-pyrazol-3-amine hydrochloride (10.0 g, 65.0 mmol) and diethyl 2-(ethoxymethylene)malonate (14.1 g, 65.0 mmol) in 100 mL of Dowtherm A.
-
Initial Condensation: Heat the stirred mixture to 130°C for 2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and formation of the intermediate adduct. Ethanol will be evolved during this step.
-
Cyclization: Increase the reaction temperature to 250°C and maintain for 3 hours. The mixture will darken, and a precipitate may form as the cyclized product is generated.
-
Workup: Allow the reaction mixture to cool to below 100°C. Cautiously pour the mixture into 500 mL of vigorously stirred hexanes. The product will precipitate.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with hexanes (3 x 100 mL) to remove the high-boiling solvent.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by slurry washing with hot ethyl acetate to yield the pure 6-Chloro-1H-pyrazolo[3,4-b]pyridin-4-ol.
Self-Validation: The rationale for the high temperature is the energy required to drive the intramolecular cyclization and elimination of a second equivalent of ethanol. The choice of Dowtherm A is critical due to its high boiling point and inertness. The precipitation in hexanes is an effective purification step as the polar product is insoluble in the nonpolar solvent.
Case Study: Application in RIPK1 Inhibitors
Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of inflammation and cell death, making it a high-value target for inflammatory diseases.[10][12] Several potent RIPK1 inhibitors have been developed using a 1H-pyrazol-3-amine core.[10] A structural optimization study starting from the FGFR inhibitor AZD4547 led to the discovery of highly selective RIPK1 inhibitors.[10] While the direct precursor in that specific study was not the 4-chloro derivative, the synthesis of analogs containing a 4-chloro substituent would be a logical next step in an SAR campaign to explore halogen bonding or to block a potential site of metabolism. The synthetic routes established for other pyrazoles are directly translatable, showcasing the modularity of this chemistry.
| Compound Class | Target(s) | Role of Pyrazole Scaffold | Representative IC₅₀ |
| 1H-Pyrazol-3-amine Derivatives | RIPK1 | Core scaffold for hinge binding | Low nanomolar activity[10] |
| Pyrazolo[3,4-d]pyrimidines | BTK | Purine bioisostere, hinge binder | 1.2 nM (for compound 6b)[13] |
| Pyrazole-3-carboxamides | FLT3, CDK2/4 | Central scaffold for orienting substituents | 0.089 nM (FLT3, for compound 8t)[11] |
Conclusion and Future Perspectives
4-Chloro-1H-pyrazol-3-amine hydrochloride is a quintessential example of a "smart" building block in medicinal chemistry. Its pre-installed, strategically positioned functional groups provide chemists with a reliable and versatile platform for the rapid synthesis of complex and biologically relevant molecules, particularly kinase inhibitors. The inherent properties of the pyrazole core, combined with the synthetic utility of the amine and the modulating effects of the chloro group, ensure its continued prominence in drug discovery pipelines. Future applications will likely see this scaffold used in the development of covalent inhibitors (by replacing the chloro group with a Michael acceptor) and as a core for PROTACs and other novel therapeutic modalities. The foundational chemistry described herein provides the essential knowledge base for any scientist looking to innovate from this powerful starting material.
References
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Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Source: MDPI URL: [Link]
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Title: Current status of pyrazole and its biological activities. Source: PMC - PubMed Central URL: [Link]
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Title: 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3. Source: PubChem URL: [Link]
-
Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: PMC - NIH URL: [Link]
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Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PMC URL: [Link]
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Title: Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Source: YouTube URL: [Link]
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Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: PMC - PubMed Central URL: [Link]
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Title: (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Source: ResearchGate URL: [Link]
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Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: MDPI URL: [Link]
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Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Source: MDPI URL: [Link]
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Title: Structure Activity Relationships. Source: Drug Design Org URL: [Link]
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Methodological & Application
Application Notes & Experimental Protocols for the Utilization of 4-Chloro-1H-pyrazol-3-amine hydrochloride
Introduction: A Versatile Heterocyclic Building Block
4-Chloro-1H-pyrazol-3-amine hydrochloride is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This specific reagent, featuring both a nucleophilic amine group and a reactive chlorine atom, serves as a versatile starting material for the synthesis of more complex molecular architectures.
It is important to note a potential ambiguity in nomenclature. While often referred to as 4-Chloro-1H-pyrazol-3-amine, the most common commercially available isomer is registered under CAS No. 63680-90-0, with a formal IUPAC name of 5-chloro-1H-pyrazol-4-amine hydrochloride.[3] For the remainder of this guide, we will refer to this specific, readily available isomer, which provides two key points for chemical modification: the chlorine atom at the C5 position, ideal for carbon-carbon bond-forming cross-coupling reactions, and the pyrazole ring nitrogens, which are sites for N-arylation or N-alkylation.
The strategic placement of these functional groups allows for the targeted synthesis of diverse libraries of compounds, including precursors for potent kinase inhibitors, pesticides, and complex fused heterocyclic systems like pyrazolo[3,4-b]pyridines.[4][5] This guide provides a detailed framework for the safe handling and effective utilization of this reagent in two fundamental, high-impact synthetic transformations: the Suzuki-Miyaura cross-coupling and the Ullmann-type N-arylation.
Physicochemical Properties and Safety Data
Accurate knowledge of a reagent's properties and hazards is the foundation of any successful and safe experimental protocol.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Compound Name | 5-Chloro-1H-pyrazol-4-amine hydrochloride | [3] |
| Synonyms | 4-Amino-5-chloropyrazole Hydrochloride, 3-Chloro-1H-pyrazol-4-amine hydrochloride | [3] |
| CAS Number | 63680-90-0 | [3] |
| Molecular Formula | C₃H₅Cl₂N₃ | [3] |
| Molecular Weight | 154.00 g/mol | [3] |
| Appearance | Off-white to light brown solid | Supplier Data |
Table 2: Hazard Identification and Safety Precautions
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352, P317, P321, P362+P364 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271, P304+P340, P317 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
| Data synthesized from ECHA C&L Inventory notifications.[6] |
Recommended Handling and Storage
Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[7][8]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[9]
-
Avoid generating dust during transfer. Use dry clean-up procedures such as sweeping or vacuuming for spills.[7]
-
Wash hands thoroughly after handling, and before eating, drinking, or smoking.[10]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]
-
Keep the container tightly sealed to prevent moisture ingress and degradation.[8]
-
Store away from strong oxidizing agents.
Core Applications & Mechanistic Rationale
4-Chloro-1H-pyrazol-3-amine hydrochloride is a bifunctional building block. The reactivity of the chloro and amino/N-H moieties can be selectively addressed through careful selection of reaction conditions.
-
C5-Chloro Group: This site is electron-deficient, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[12]
-
N1-H Group: The pyrazole ring nitrogen is nucleophilic and can be functionalized via N-arylation or N-alkylation reactions, commonly through copper- or palladium-catalyzed methods.[13][14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials and Reagents
| Reagent | Purpose | Typical Amount |
| 4-Chloro-1H-pyrazol-3-amine HCl | Starting Material | 1.0 equiv. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 equiv. |
| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyst | 2 - 5 mol% |
| K₂CO₃ or K₃PO₄ | Base | 2.0 - 3.0 equiv. |
| 1,4-Dioxane / Water (4:1) | Solvent | ~0.1 M concentration |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 4-Chloro-1H-pyrazol-3-amine hydrochloride (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.). [15]2. Catalyst Addition: In a separate weighing boat, measure the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and add it to the flask. [15]3. Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, which is critical for preventing catalyst degradation.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) via syringe. [15]The mixture should be stirred to ensure homogeneity.
-
Heating and Monitoring:
-
Conventional Heating: Place the flask in a preheated oil bath at 80-100 °C. [15] * Microwave Irradiation: If using a microwave reactor, set the temperature to 100-120 °C for 15-30 minutes. [12][16] * Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours for conventional heating).
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Copper-Catalyzed N-Arylation of the Pyrazole Core
This protocol describes the formation of a C-N bond between an aryl halide and one of the pyrazole ring nitrogens. The Ullmann condensation, particularly modern variations using ligands, is a powerful method for this transformation. [14]The choice of ligand is crucial for achieving high yields, and diamine ligands have proven to be particularly effective. [13][17]Note that this reaction can lead to a mixture of N1 and N2 arylated isomers, the ratio of which depends on steric and electronic factors of the substrates.
Caption: General experimental workflow for N-arylation reactions.
Materials and Reagents
| Reagent | Purpose | Typical Amount |
| 4-Chloro-1H-pyrazol-3-amine HCl | Starting Material | 1.0 equiv. |
| Aryl Iodide or Aryl Bromide | Coupling Partner | 1.1 - 1.2 equiv. |
| Copper(I) Iodide (CuI) | Catalyst | 5 - 10 mol% |
| L-Proline or a Diamine Ligand | Ligand | 10 - 20 mol% |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 2.5 equiv. |
| 1,4-Dioxane or Toluene | Solvent | ~0.2 M concentration |
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-Chloro-1H-pyrazol-3-amine hydrochloride (1.0 equiv.), the aryl halide (1.1 equiv.), copper(I) iodide (10 mol%), the chosen ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.). [14]Using the hydrochloride salt may require an additional equivalent of base to neutralize the HCl.
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. [14]Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product should be purified by flash column chromatography to isolate the N-arylated product(s).
Data Interpretation & Troubleshooting
Successful execution of these protocols requires careful monitoring and analysis.
Table 3: Representative Quantitative Data (Hypothetical)
| Protocol | Coupling Partner | Catalyst/Ligand | Yield (%) | Notes |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 85% | Electron-rich boronic acids often react well. |
| Suzuki | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ | 78% | Tolerates electron-withdrawing groups. |
| N-Arylation | Iodobenzene | CuI / L-Proline | 72% | Mixture of N1/N2 isomers may be observed. |
| N-Arylation | 4-Bromoanisole | CuI / DMEDA | 81% | Electron-rich aryl halides are typically good substrates. |
Table 4: Common Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure a truly inert atmosphere; use fresh catalyst and anhydrous/degassed solvents. |
| Insufficient heating | Verify oil bath or microwave reactor temperature. Increase temperature in 10 °C increments. | |
| Poor quality base | Use freshly ground, anhydrous base (e.g., K₂CO₃, K₃PO₄). | |
| Multiple Side Products | Catalyst degradation | Improve degassing procedure; consider a more robust catalyst/ligand system. |
| Proto-deboronation (Suzuki) | Use a stronger base (e.g., K₃PO₄) and minimize reaction time once complete. | |
| Difficulty in Purification | Isomeric products (N-Arylation) | Optimize reaction conditions (solvent, temperature) to favor one isomer; utilize high-performance chromatography. |
Conclusion
4-Chloro-1H-pyrazol-3-amine hydrochloride is a high-value synthetic intermediate whose utility is unlocked through well-established synthetic organic chemistry reactions. The protocols provided for Suzuki-Miyaura coupling and N-arylation serve as robust starting points for the synthesis of novel substituted pyrazoles. By understanding the causality behind each experimental step—from the necessity of an inert atmosphere to protect the catalyst to the role of the base in activating the coupling partner—researchers can confidently and safely employ this versatile building block to advance their drug discovery and materials science programs.
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Baran, W., & Roterman, I. (2018). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
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PubChem. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
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PubChem. 3-chloro-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]
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A. A. F. Wasfy, M. A. A. Moustafa, H. M. F. El-Saeed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]
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Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
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M. I. Rodriguez-Franco, I. Dorronsoro, D. I. Perez. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]
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A. Kumar, P. Kumar, A. Kumar. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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M. Bakherad, A. Keivanloo, B. Bahramian. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. [Link]
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G. Varvounis, A. T. Tsoleridis, P. D. T. Tsoleridis. (2014). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]
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M. B. D. G. de Souza, R. G. de Souza, L. C. S. Aguiar. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. [Link]
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Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
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A. Smyslova, M. Soural. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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PubChem. 4-chloro-5-methyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]
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R. K. Sharma, S. Genwali, S. Kumar. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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The Versatile Scaffold: A Guide to the Synthesis of Substituted Pyrazoles from 4-Chloro-1H-pyrazol-3-amine Hydrochloride
Introduction: The Enduring Importance of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2] The ability to readily introduce a variety of substituents onto the pyrazole core allows for the fine-tuning of its biological and physicochemical properties, making it a "privileged scaffold" in the development of novel therapeutic agents.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 4-Chloro-1H-pyrazol-3-amine hydrochloride. This commercially available starting material offers multiple reaction handles for diversification, enabling access to a wide array of substituted pyrazole derivatives. We will delve into detailed protocols for key transformations, including N-arylation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and the construction of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines. The causality behind experimental choices, from reagent selection to reaction conditions, will be elucidated to provide a deeper understanding of the underlying chemical principles.
Chemical Profile and Safe Handling of 4-Chloro-1H-pyrazol-3-amine Hydrochloride
4-Chloro-1H-pyrazol-3-amine hydrochloride is a white to off-white solid. The presence of the hydrochloride salt necessitates neutralization in most reaction protocols, typically with a suitable base, to liberate the free amine for subsequent reactions.
Safety Precautions:
4-Chloro-1H-pyrazol-3-amine hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6] Avoid generating dust.[4] In case of accidental contact, wash the affected area thoroughly with water.[5]
Core Synthetic Strategies and Protocols
The strategic functionalization of 4-Chloro-1H-pyrazol-3-amine hydrochloride allows for the introduction of diverse molecular fragments at three key positions: the pyrazole nitrogen (N1), the C4 position via displacement of the chloro group, and through reactions involving the 3-amino group.
N-Arylation of the Pyrazole Ring
N-arylation of the pyrazole core is a fundamental step in the synthesis of many biologically active molecules. Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, provide a reliable method for this transformation.[7]
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are commonly used as catalysts. The copper(I) species is believed to be the active catalytic species in the reaction cycle.
-
Base: A base is required to deprotonate the pyrazole NH, making it more nucleophilic. Potassium carbonate (K₂CO₃) is a common choice due to its moderate basicity and good solubility in polar aprotic solvents.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used as they can dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Ligand (Optional): While some Ullmann-type reactions can proceed without a ligand, the addition of a ligand such as L-proline or a phenanthroline derivative can often improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the reductive elimination step.
Protocol 1: Copper-Catalyzed N-Arylation
This protocol describes the N-arylation of 4-Chloro-1H-pyrazol-3-amine with an aryl iodide.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-1H-pyrazol-3-amine HCl | 169.01 | 1.0 | 1.0 |
| Aryl Iodide | - | 1.2 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| L-proline (optional) | 115.13 | 0.2 | 0.2 |
| Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a dry Schlenk tube, add 4-Chloro-1H-pyrazol-3-amine hydrochloride (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol), K₂CO₃ (3.0 mmol), and L-proline (0.2 mmol, if used).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110-120 °C in a preheated oil bath.
-
Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-chloro-1H-pyrazol-3-amine.
Caption: N-Arylation of 4-Chloro-1H-pyrazol-3-amine.
Palladium-Catalyzed Cross-Coupling Reactions at the C4 Position
The chloro substituent at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[8][9] In the context of our starting material, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in the presence of a phosphine ligand. The ligand, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines, stabilizes the palladium center and facilitates the catalytic cycle.[10]
-
Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex.[9] Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reactants.[10][11]
Protocol 2: Suzuki-Miyaura Coupling
This protocol details the coupling of an N-protected 4-chloro-1H-pyrazol-3-amine with an arylboronic acid. Note: Protection of the pyrazole N1 and/or the 3-amino group may be necessary to avoid side reactions, depending on the specific substrate and reaction conditions. Common protecting groups include Boc, Cbz, or a simple alkyl group.[12][13]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| N-protected-4-chloro-1H-pyrazol-3-amine | - | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane | - | 4 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
In a microwave vial or Schlenk tube, combine the N-protected 4-chloro-1H-pyrazol-3-amine (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.5 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.[10]
-
Seal the vessel and heat the reaction to 90-100 °C for 2-6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.[10] Microwave irradiation can often significantly reduce the reaction time.[11]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 4-aryl-pyrazole derivative.
Caption: Suzuki-Miyaura C-C bond formation at the C4 position.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6][14] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position of the pyrazole ring.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or BrettPhos, are often employed.[15] These ligands promote the reductive elimination step of the catalytic cycle, which is often the rate-limiting step.[14][16][17] The palladium source can be Pd(OAc)₂ or Pd₂(dba)₃.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or xylene are typically used.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the amination of an N-protected 4-chloro-1H-pyrazol-3-amine with a primary or secondary amine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| N-protected-4-chloro-1H-pyrazol-3-amine | - | 1.0 | 1.0 |
| Amine (R¹R²NH) | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - |
Procedure:
-
In a glovebox, add the N-protected 4-chloro-1H-pyrazol-3-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Remove the tube from the glovebox, and add the amine (1.2 mmol) and anhydrous toluene (5 mL) under an argon atmosphere.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.[17]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition the mixture between ethyl acetate and water.[17]
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over Na₂SO₄, and concentrated.
-
Purify the crude product by flash column chromatography.
Caption: Buchwald-Hartwig C-N bond formation at the C4 position.
Synthesis of Fused Heterocycles: Pyrazolo[3,4-b]pyridines
The 3-amino group of our starting material is a versatile handle for the construction of fused heterocyclic systems. Pyrazolo[3,4-b]pyridines, in particular, are of significant interest due to their diverse biological activities.[18][19][20] They can be synthesized through the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.
Causality of Experimental Choices:
-
Reactants: The reaction typically involves the condensation of a 3-aminopyrazole with a β-ketoester or a 1,3-diketone. The choice of the 1,3-dicarbonyl compound determines the substitution pattern on the newly formed pyridine ring.
-
Catalyst/Solvent: The reaction is often acid-catalyzed, with acetic acid or a stronger acid like polyphosphoric acid (PPA) being used. In some cases, the reaction can be performed under thermal conditions without a catalyst. Zirconium(IV) chloride (ZrCl₄) has also been reported as an effective catalyst for this cyclization.[20]
Protocol 4: Synthesis of Pyrazolo[3,4-b]pyridines
This protocol describes the synthesis of a pyrazolo[3,4-b]pyridine from 4-Chloro-1H-pyrazol-3-amine hydrochloride and ethyl acetoacetate.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-1H-pyrazol-3-amine HCl | 169.01 | 1.0 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 1.1 | 1.1 |
| Acetic Acid | - | 5 mL | - |
| Sodium Bicarbonate (for neutralization) | 84.01 | as needed | - |
Procedure:
-
Suspend 4-Chloro-1H-pyrazol-3-amine hydrochloride (1.0 mmol) in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the free amine with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to obtain the free base.
-
To the crude 4-Chloro-1H-pyrazol-3-amine, add ethyl acetoacetate (1.1 mmol) and acetic acid (5 mL).
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water. The product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 4-chloro-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol.
Caption: Synthesis of a pyrazolo[3,4-b]pyridine derivative.
Conclusion
4-Chloro-1H-pyrazol-3-amine hydrochloride is a highly versatile and valuable starting material for the synthesis of a diverse range of substituted pyrazoles and fused heterocyclic systems. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By understanding the principles behind the selection of reagents and reaction conditions, scientists can effectively leverage this building block to construct novel molecules with potential applications in drug discovery and materials science. The provided step-by-step procedures, coupled with an emphasis on safe laboratory practices, are intended to empower researchers to confidently and efficiently advance their synthetic endeavors.
References
-
PubChem. 3-chloro-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
MDPI. New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
National Institutes of Health. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ResearchGate. Recent developments in aminopyrazole chemistry. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Institutes of Health. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
RSC Publishing. Protecting groups. [Link]
-
MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. [Link]
-
National Institutes of Health. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Bentham Science. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]
-
ResearchGate. Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under Heck conditions. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ResearchGate. Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot synthesis of 4-substituted 2-fluoroalkyloxazoles from NH-1,2,3-triazoles and fluoroalkylated acid anhydrides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistryviews.org [chemistryviews.org]
- 4. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 19. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 20. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
Application Note: A Scalable, Three-Step Synthesis of 4-Chloro-1H-pyrazol-3-amine Hydrochloride
Abstract
This application note presents a robust and scalable three-step synthetic protocol for the preparation of 4-Chloro-1H-pyrazol-3-amine hydrochloride, a valuable heterocyclic building block for drug discovery and development. The strategy begins with the well-established synthesis of the precursor, 1H-pyrazol-3-amine, via the condensation of hydrazine with a β-ketonitrile. The key transformation is a regioselective electrophilic chlorination at the C4 position of the pyrazole ring using N-Chlorosuccinimide (NCS), a safer and more manageable reagent for industrial scale-up compared to gaseous chlorine. The synthesis is completed by the formation of the hydrochloride salt. This guide provides detailed, step-by-step protocols, process justifications, safety considerations, and analytical checkpoints essential for researchers in the pharmaceutical and chemical industries.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The introduction of specific substitution patterns, such as a chlorine atom at the 4-position and an amine at the 3-position, generates a highly versatile intermediate. The title compound, 4-Chloro-1H-pyrazol-3-amine hydrochloride, serves as a critical starting material for constructing more complex molecular architectures, enabling chemists to explore novel chemical space in the pursuit of next-generation therapeutics.
Overall Synthetic Strategy
The proposed synthesis is designed as a linear, three-step process optimized for scalability, safety, and efficiency. The workflow minimizes complex purifications and utilizes commercially available reagents.
Figure 1: Overall workflow for the three-step synthesis of 4-Chloro-1H-pyrazol-3-amine hydrochloride.
Detailed Experimental Protocols
Step 1: Synthesis of 1H-Pyrazol-3-amine (Precursor)
Causality: This step utilizes one of the most fundamental and reliable methods for pyrazole ring formation: the condensation of a 1,3-dielectrophilic species with hydrazine.[2] The reaction between a β-ketonitrile (e.g., 3-oxopropanenitrile, also known as cyanoacetaldehyde) and hydrazine hydrate proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to yield the stable aromatic aminopyrazole ring. Ethanol is selected as a solvent due to its ability to dissolve the reactants and its suitable boiling point for driving the reaction to completion.
Protocol:
-
To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-oxopropanenitrile (1.0 mol, 69.06 g) and ethanol (1 L).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Slowly add hydrazine hydrate (1.1 mol, 55.06 g, ~53.4 mL) dropwise via an addition funnel over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.
-
Cool the reaction mixture to room temperature, then further cool to 0-5°C in an ice bath for 1-2 hours to precipitate the product.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold ethanol (2 x 100 mL), and dry under vacuum at 50°C to a constant weight.
-
The resulting white to off-white solid is 1H-pyrazol-3-amine, which can be used in the next step without further purification if purity is ≥98% by HPLC.
Step 2: Regioselective Chlorination to 4-Chloro-1H-pyrazol-3-amine
Causality: The key to this synthesis is the regioselective chlorination at the C4 position. The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The amino group at the C3 position is a strong activating group, which electronically directs incoming electrophiles to the C4 position. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent because it is a solid, making it far easier and safer to handle on a large scale than chlorine gas.[3][4] It provides a controlled source of electrophilic chlorine ("Cl+"), minimizing over-chlorination and side reactions when conditions are carefully managed. Acetonitrile is an excellent solvent choice as it is relatively inert and effectively dissolves both the aminopyrazole precursor and NCS.
Protocol:
-
Charge a 3 L jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with 1H-pyrazol-3-amine (0.8 mol, 66.48 g) and acetonitrile (1.6 L).
-
Stir the mixture to achieve a clear solution or a fine suspension.
-
Cool the reactor contents to 0-5°C using a circulating chiller.
-
In a separate container, dissolve N-Chlorosuccinimide (NCS) (0.84 mol, 112.1 g, 1.05 eq) in acetonitrile (400 mL).
-
Add the NCS solution to the cooled reactor dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 8-12 hours.
-
Monitor the reaction by HPLC to confirm the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Add deionized water (1 L) to the concentrated mixture and stir. The product may precipitate. Adjust the pH to 8-9 with a 2M sodium hydroxide solution to ensure the product is in its free base form.
-
Extract the aqueous phase with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Chloro-1H-pyrazol-3-amine.
-
The crude product can be purified by recrystallization from an ethyl acetate/heptane solvent system to yield a pure solid.
Step 3: Formation of 4-Chloro-1H-pyrazol-3-amine Hydrochloride
Causality: The formation of a hydrochloride salt is a standard final step in the synthesis of many active pharmaceutical ingredients and intermediates. The salt form often exhibits superior stability, crystallinity, and handling properties compared to the free base. This is achieved by protonating the basic nitrogen atoms of the aminopyrazole with hydrochloric acid. Isopropanol is a common solvent for this process, as it typically provides good solubility for the free base and poor solubility for the resulting hydrochloride salt, facilitating high recovery through precipitation.
Protocol:
-
In a 2 L flask, dissolve the purified 4-Chloro-1H-pyrazol-3-amine (0.5 mol, 58.77 g) in isopropanol (600 mL) with gentle warming if necessary.
-
Filter the solution to remove any particulates.
-
Cool the solution to room temperature.
-
Slowly add a solution of hydrochloric acid in isopropanol (e.g., 5-6 M solution, ~1.1 equivalents) dropwise while stirring. Alternatively, bubble dry HCl gas through the solution until the mixture is acidic (test with pH paper).
-
A white precipitate will form immediately. Continue stirring at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL) to aid in drying.
-
Dry the final product, 4-Chloro-1H-pyrazol-3-amine hydrochloride, under vacuum at 60°C to a constant weight.
Mechanistic Insight: Electrophilic Chlorination
The critical chlorination step proceeds via a classical electrophilic aromatic substitution mechanism. The activating effect of the C3-amino group increases the electron density at the C4 position, making it the primary site for electrophilic attack.
Caption: Proposed mechanism for the electrophilic chlorination of 1H-pyrazol-3-amine. Note: Images are placeholders and would be replaced with actual chemical structures.
Quantitative Data Summary
| Step | Reactant | Reagents / Solvents | Key Parameters | Expected Yield | Expected Purity (HPLC) |
| 1 | 3-Oxopropanenitrile | Hydrazine Hydrate, Ethanol | Reflux, 4-6 h | 80-90% | >98% |
| 2 | 1H-Pyrazol-3-amine | N-Chlorosuccinimide, Acetonitrile | 0°C to RT, 8-12 h | 75-85% | >99% (after recrystallization) |
| 3 | 4-Chloro-1H-pyrazol-3-amine | HCl, Isopropanol | RT, 1-2 h | 95-99% | >99.5% |
Safety and Handling
All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen. Avoid inhalation and contact with skin and eyes. Handle with extreme care.
-
N-Chlorosuccinimide (NCS): An oxidizing agent and irritant. Avoid contact with skin and eyes. Do not mix with strong acids or reducing agents.[3]
-
Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated area and handle with appropriate PPE.
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed using a combination of standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of substitution.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
HPLC: To determine the purity of the final compound and monitor reaction progress.
-
Melting Point: To assess the purity of the crystalline solid.
References
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. [Link]
-
Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. [Link]
-
Al-Zaydi, K. M. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 11(11), 920-929. [Link]
-
Varvounis, G., Fiamegos, Y., & Pilidis, G. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156. [Link]
-
Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]
-
Beier, P., & Pastyříková, T. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of organic chemistry, 76(13), 5543–5546. [Link]
- Google Patents. (n.d.).
-
Li, P., Wang, L., & Wang, L. (2018). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 23(11), 2959. [Link]
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
-
ResearchGate. (n.d.). (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. [Link]
Sources
Application Notes and Protocols for Parallel Synthesis Utilizing 4-Chloro-1H-pyrazol-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the strategic use of 4-Chloro-1H-pyrazol-3-amine hydrochloride as a versatile scaffold in parallel synthesis for the rapid generation of diverse chemical libraries. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including but not limited to kinase inhibition, anti-inflammatory, and antimicrobial effects.[1][2][3] The strategic positioning of the amino and chloro substituents on this pyrazole core allows for orthogonal chemical modifications, making it an ideal starting point for the exploration of chemical space in drug discovery programs.[4] This guide details robust, field-proven protocols for the derivatization of this scaffold, emphasizing the rationale behind experimental choices to ensure reproducibility and successful library synthesis.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a multitude of biological targets.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a sought-after heterocycle in the design of novel therapeutics.[5] Parallel synthesis, a key technology in modern drug discovery, enables the rapid synthesis of large numbers of related compounds, facilitating the exploration of structure-activity relationships (SAR).[6][7]
4-Chloro-1H-pyrazol-3-amine hydrochloride presents a trifunctional scaffold for diversification. The two nitrogen atoms of the pyrazole ring, the amino group at the 3-position, and the chloro group at the 4-position offer distinct points for chemical modification. This allows for a systematic and combinatorial approach to library design, enabling the exploration of a vast chemical space around a core pharmacophore.
Physicochemical Properties of the Scaffold
| Property | Value | Source |
| Molecular Formula | C₃H₅Cl₂N₃ | [8] |
| Molecular Weight | 154.00 g/mol | [8] |
| Appearance | Off-white to light yellow crystalline powder | - |
| Solubility | Soluble in water, methanol, DMSO. Limited solubility in less polar organic solvents. | - |
| pKa (of protonated amine) | Estimated 4-5 | - |
Note: The hydrochloride salt form enhances solubility in polar solvents, which can be advantageous for initial reaction setup. However, the free base is typically required for most coupling reactions, necessitating a neutralization step.
Strategic Overview of Library Synthesis
A logical and efficient approach to generating a diverse library from 4-Chloro-1H-pyrazol-3-amine hydrochloride involves a multi-step sequence that allows for the introduction of diversity at three key positions: N1, C3-amino, and C4. The proposed workflow is designed to be amenable to standard parallel synthesis equipment and purification techniques.
Caption: Figure 2. N1-Arylation experimental workflow.
Step-by-Step Methodology for Parallel Synthesis (in 24-well plate format):
-
Plate Preparation: To each well of a 24-well plate, add 4-Chloro-1H-pyrazol-3-amine (free base, 1.0 eq, e.g., 0.1 mmol).
-
Reagent Addition:
-
Add the corresponding aryl bromide or iodide (1.1 eq) to each well.
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., XPhos, 4 mol%) in anhydrous toluene. Add the appropriate volume of this stock solution to each well.
-
-
Reaction: Seal the plate and place it in a parallel synthesis reactor. Purge with an inert gas (e.g., argon) and heat to 110 °C with stirring for 12-24 hours.
-
Work-up:
-
Cool the plate to room temperature.
-
Add ethyl acetate to each well and filter the contents through a pad of celite into a clean collection plate.
-
Concentrate the filtrate under a stream of nitrogen or using a centrifugal evaporator.
-
-
Purification: Purify the crude products using parallel flash chromatography or preparative HPLC.
Representative Reagent Scope:
| Reagent Type | Examples |
| Electron-rich Aryl Halides | 4-Bromoanisole, 2-Bromotoluene |
| Electron-poor Aryl Halides | 4-Bromobenzonitrile, 1-Bromo-4-nitrobenzene |
| Heteroaryl Halides | 2-Bromopyridine, 3-Bromothiophene |
Protocol 3: C3-Amine Derivatization via Amide Coupling
Rationale: The amino group at the C3 position is a key handle for introducing diversity through amide bond formation. [9][10][11]This is a robust and well-established reaction in medicinal chemistry, with a vast array of commercially available carboxylic acids. HATU is a common and efficient coupling reagent that minimizes side reactions. [11] Step-by-Step Methodology for Parallel Synthesis:
-
Plate Preparation: To each well of a 24-well plate containing the N1-arylated pyrazole from the previous step (1.0 eq), add the corresponding carboxylic acid (1.2 eq).
-
Reagent Addition:
-
Add HATU (1.2 eq) to each well.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF).
-
-
Reaction: Seal the plate and shake at room temperature for 12-16 hours.
-
Work-up:
-
Quench the reaction by adding water to each well.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by parallel flash chromatography or preparative HPLC.
Representative Reagent Scope:
| Reagent Type | Examples |
| Aliphatic Carboxylic Acids | Acetic acid, Isobutyric acid, Cyclohexanecarboxylic acid |
| Aromatic Carboxylic Acids | Benzoic acid, 4-Methoxybenzoic acid, Furan-2-carboxylic acid |
| Amino Acids (N-protected) | Boc-Gly-OH, Fmoc-Ala-OH |
Protocol 4: C4-Derivatization via Suzuki-Miyaura Cross-Coupling
Rationale: The chloro group at the C4 position provides an excellent opportunity for late-stage functionalization using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for parallel synthesis due to the stability and commercial availability of a wide range of boronic acids. [8][12][13]This allows for the introduction of aryl, heteroaryl, and vinyl groups.
Step-by-Step Methodology for Parallel Synthesis:
-
Plate Preparation: To each well of a 24-well plate containing the N1, C3-disubstituted pyrazole (1.0 eq), add the corresponding boronic acid (1.5 eq).
-
Reagent Addition:
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Prepare a stock solution of a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1). Add the appropriate volume to each well.
-
-
Reaction: Seal the plate, purge with an inert gas, and heat in a parallel synthesis reactor to 80-100 °C for 8-16 hours.
-
Work-up:
-
Cool the plate to room temperature.
-
Add ethyl acetate and water to each well.
-
Separate the organic layer.
-
-
Purification: Concentrate the organic layer and purify the products by parallel flash chromatography or preparative HPLC.
Representative Reagent Scope:
| Reagent Type | Examples |
| Arylboronic Acids | Phenylboronic acid, 4-Tolylboronic acid, 3-Methoxyphenylboronic acid |
| Heteroarylboronic Acids | Pyridine-3-boronic acid, Thiophene-2-boronic acid |
| Vinylboronic Acids | Styreneboronic acid |
Conclusion
4-Chloro-1H-pyrazol-3-amine hydrochloride is a highly valuable and versatile building block for parallel synthesis in drug discovery. The distinct reactivity of its functional groups allows for a systematic and efficient approach to the generation of large and diverse compound libraries. The protocols outlined in this application note provide a robust framework for researchers to explore the chemical space around this privileged scaffold, facilitating the identification of novel bioactive molecules.
References
- Saini, L. (2023). Synthesis and Biological Evaluation of New Pyrazole Analogue. World Journal of Pharmaceutical Research, 12(3), 744-755.
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
- Shah, A. A., et al. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles.
-
National Institutes of Health. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12533-12547.
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
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MDPI. (n.d.). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
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PubMed Central. (n.d.). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). Processes for the preparation of pesticide compounds.
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SlideShare. (2016). Recent applications of pyrazole and its substituted analogs. Retrieved from [Link]
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RSC Publishing. (n.d.). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ACS Publications. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]
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ACS Publications. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 4-Chloro-1H-pyrazol-3-amine Hydrochloride for the Synthesis of a Kinase Inhibitor Library
Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern oncology and beyond. The dysregulation of kinase activity is a hallmark of numerous cancers and inflammatory diseases.[1][2] Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies in these areas.
Within the vast landscape of kinase inhibitor scaffolds, the pyrazole ring system has emerged as a "privileged structure."[1] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement for other functionalities have cemented its importance.[1] Notably, of the 74 small molecule kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, including well-known drugs like Crizotinib and Ruxolitinib.[1]
The pyrazolo[3,4-d]pyrimidine core, an isostere of the adenine ring of ATP, is a particularly prominent scaffold derived from pyrazole precursors.[1] This structural mimicry allows pyrazolo[3,4-d]pyrimidine-based inhibitors to effectively compete with ATP for binding in the kinase active site, a common mechanism of action for this class of drugs.[1][2]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the use of 4-Chloro-1H-pyrazol-3-amine hydrochloride , a key building block for the synthesis of a diverse library of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the significance of the resulting compounds as potential therapeutic agents.
Physicochemical Properties and Handling of 4-Chloro-1H-pyrazol-3-amine Hydrochloride
A thorough understanding of the starting material's properties is paramount for successful and safe synthesis. 4-Chloro-1H-pyrazol-3-amine hydrochloride is a stable, crystalline solid that serves as a convenient source of the reactive aminopyrazole.
| Property | Value | Source |
| Molecular Formula | C₃H₅Cl₂N₃ | |
| Molecular Weight | 154.00 g/mol | |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | General knowledge |
Safety and Handling:
4-Chloro-1H-pyrazol-3-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] It is advisable to work in a well-ventilated fume hood to avoid inhalation of any dust.[3] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[4]
Synthetic Strategy: Construction of the Pyrazolo[3,4-d]pyrimidine Scaffold
The primary synthetic route to the pyrazolo[3,4-d]pyrimidine core from 4-Chloro-1H-pyrazol-3-amine hydrochloride involves a condensation reaction with a 1,3-dicarbonyl compound. This versatile reaction allows for the introduction of various substituents onto the pyrimidine ring, enabling the creation of a diverse inhibitor library.
The hydrochloride salt form of the starting material necessitates the use of a base to liberate the free amine, which is the nucleophilic species in the reaction. The chloro-substituent at the 4-position of the pyrazole ring remains intact during this initial scaffold-forming reaction and can be utilized for further diversification in subsequent synthetic steps, for instance, through cross-coupling reactions.
Experimental Protocol: Synthesis of 4-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol details the synthesis of a representative pyrazolo[3,4-d]pyrimidine derivative using acetylacetone as the 1,3-dicarbonyl component.
Materials:
-
4-Chloro-1H-pyrazol-3-amine hydrochloride
-
Acetylacetone
-
Ethanol (absolute)
-
Triethylamine (TEA) or another suitable base
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-1H-pyrazol-3-amine hydrochloride (1.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask to create a stirrable suspension.
-
Base Addition: To neutralize the hydrochloride and liberate the free amine, add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature. A color change or dissolution of the solid may be observed.
-
Dicarbonyl Addition: Add acetylacetone (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting crude product can then be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine.
Rationale for Experimental Choices:
-
Solvent: Ethanol is a common solvent for this type of condensation reaction as it is polar enough to dissolve the reactants (once the amine is freed) and has a suitable boiling point for reflux.
-
Base: Triethylamine is a common organic base used to neutralize the hydrochloride salt without interfering with the condensation reaction. Other non-nucleophilic bases can also be used.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many pyrazolo[3,4-d]pyrimidine-based inhibitors have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[6]
The synthesized pyrazolo[3,4-d]pyrimidine inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation and activation of downstream signaling molecules.[1][2]
Conclusion and Future Directions
4-Chloro-1H-pyrazol-3-amine hydrochloride is a valuable and versatile starting material for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The straightforward condensation reaction with 1,3-dicarbonyl compounds allows for the rapid generation of a diverse library of potential drug candidates. The chloro-substituent provides a handle for further chemical modifications, enabling the fine-tuning of potency and selectivity against specific kinase targets. The protocols and information provided herein serve as a robust foundation for researchers engaged in the discovery and development of novel kinase inhibitors for the treatment of cancer and other diseases.
References
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Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1837-1856. [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. [Link]
-
Fallon, T. R., & Litchfield, D. W. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(17), 1595–1614. [Link]
-
MDPI. (2019). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
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Krasavin, M., Nesterov, A., Zahanich, I., & Shetnev, A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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ResearchGate. (2019). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]
-
Di Francesco, M. E., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 313-319. [Link]
-
RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]
-
Clausius Scientific Press. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]
-
The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
NIH. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
ResearchGate. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. [Link]
-
MDPI. (2020). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. [Link]
-
Bibliomed. (2017). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]
-
ScienceDirect. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Link]
-
Wikimedia Commons. (2010). File:EGFR signaling pathway.png. [Link]
-
PubChem. (n.d.). 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). [Link]
-
MDPI. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]
-
ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[7]. Growth factor binding.... [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
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Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][4][8]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. [Link]
-
PubChem. (n.d.). 4-Chloro-1H-pyrazole-3-carboxylic acid. [Link]
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Troubleshooting & Optimization
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-1H-pyrazol-3-amine hydrochloride
Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals who are working with the challenging substrate, 4-chloro-1H-pyrazol-3-amine hydrochloride. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the success of your synthetic campaigns.
The unique structure of 4-chloro-1H-pyrazol-3-amine presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the pyrazole ring, the presence of two nitrogen atoms capable of coordinating to the metal center, and the relative inertness of the C-Cl bond necessitate a carefully considered approach to catalyst system selection. This document will serve as a comprehensive resource, structured in a question-and-answer format, to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary challenges when using 4-chloro-1H-pyrazol-3-amine hydrochloride in cross-coupling reactions?
A1: Successfully employing this substrate requires overcoming three main hurdles:
-
C-Cl Bond Activation: The carbon-chlorine bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding.[1] This requires highly active catalyst systems, typically featuring bulky and electron-rich ligands.
-
Catalyst Inhibition: As N-heterocycles, pyrazoles can coordinate strongly to the palladium center.[2] The presence of the 3-amino group adds another potential binding site. This competitive binding can sequester the active catalyst, leading to low or no conversion. The choice of ligand is therefore critical to ensure it has a higher affinity for the palladium center than the substrate or product.
-
Substrate Form and Basicity: The starting material is a hydrochloride salt. This means a stoichiometric amount of base is required simply to neutralize the salt and free the pyrazole for reaction, in addition to the base needed for the catalytic cycle itself. The choice and strength of the base must be carefully balanced to facilitate the reaction without causing unwanted side reactions like substrate or product degradation.
Catalyst System Selection Workflow
Before initiating an experiment, it is crucial to select a logical starting point for your catalyst system. The following decision workflow provides a general guideline for selecting the appropriate palladium precatalyst, ligand, and base for the most common cross-coupling reactions.
Caption: Catalyst system selection workflow for 4-chloro-1H-pyrazol-3-amine.
Q2: What is a reliable starting point for a Suzuki-Miyaura coupling to form a C-C bond at the C4 position?
A2: The Suzuki-Miyaura reaction is an excellent method for C-C bond formation, but the inertness of the C-Cl bond is the primary challenge. Success hinges on using a highly active catalyst system capable of facilitating the oxidative addition step. Using highly electron-rich monophosphine ligands is a proven strategy for the coupling of heteroaromatic chlorides.[3]
We recommend starting with a modern palladium precatalyst, which offers superior stability and reliably generates the active monoligated Pd(0) species in situ.[4]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | SPhos Pd G3 or RuPhos Pd G3 (1-3 mol%) | These palladacycle precatalysts are air-stable and efficiently generate the active L-Pd(0) catalyst, which is crucial for activating C-Cl bonds.[4] |
| Ligand | SPhos or RuPhos (1.1-1.2 eq. relative to Pd) | These are bulky, electron-rich biaryl monophosphine ligands that promote the difficult oxidative addition and subsequent reductive elimination steps. |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong inorganic base that is generally effective and minimizes side reactions like protodeboronation of the boronic acid partner. |
| Boronic Acid/Ester | Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2-1.5 eq.) | Pinacol esters often exhibit greater stability and can reduce the incidence of dehalogenation side reactions.[5] |
| Solvent | 1,4-Dioxane or Toluene with 10-20% water | Anhydrous conditions can be effective, but a small amount of water often accelerates the transmetalation step. Ensure all solvents are thoroughly degassed. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation barrier for C-Cl bond cleavage. |
Q3: How should I approach a Buchwald-Hartwig amination to couple an amine at the C4 position?
A3: The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[6] For a challenging substrate like a 4-chloropyrazole, the reaction is highly sensitive to the choice of ligand and base. Studies on similar 4-halopyrazole systems have shown that commonly used bidentate ligands like dppf and DPEPhos are often ineffective, whereas specific bulky monophosphine ligands are required for good conversion.[7][8]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or BrettPhos Pd G3 (2-4 mol%) | Pd₂(dba)₃ is a common Pd(0) source. The BrettPhos precatalyst is specifically designed for C-N couplings and is often more efficient. |
| Ligand | tBuDavePhos or BrettPhos (1.2-1.5 eq. relative to Pd) | These ligands have the requisite steric bulk and electronic properties to facilitate C-N reductive elimination. tBuDavePhos has been explicitly successful with 4-halopyrazoles.[7] |
| Base | NaOtBu or LHMDS (2.5-3.5 equivalents) | A strong, non-nucleophilic base is essential for both deprotonating the amine nucleophile and facilitating the catalytic cycle. Remember to account for the hydrochloride salt. |
| Amine | Primary or Secondary Amine (1.2-1.5 eq.) | The scope can vary significantly depending on the amine's steric and electronic properties. |
| Solvent | Toluene or 1,4-Dioxane | Use strictly anhydrous and deoxygenated solvents to prevent catalyst deactivation.[9] |
| Temperature | 90-120 °C | High temperatures are almost always necessary for the amination of aryl chlorides.[7][8] |
Q4: What are the key considerations for a Sonogashira coupling with this substrate?
A4: The Sonogashira coupling is a powerful tool for installing alkyne moieties.[1][10] The reaction can be performed with or without a copper(I) co-catalyst. For a substrate like 4-chloro-1H-pyrazol-3-amine, a copper-free protocol is highly recommended as a starting point.
The primary reason is to avoid the common side reaction of Glaser coupling, which is the oxidative homocoupling of the terminal alkyne.[2][11] This side reaction is promoted by the presence of copper salts and oxygen.[10][11] While a traditional copper-cocatalyzed Sonogashira reaction can work, it requires strict exclusion of oxygen.[12]
Table 3: Recommended Starting Conditions for Copper-Free Sonogashira Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Pd Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A classic, reliable palladium source for Sonogashira reactions. It is stable and effective.[12] |
| Ligand | PPh₃ (included in catalyst) or additional P(t-Bu)₃ (4-10 mol%) | For the less reactive C-Cl bond, a more electron-rich and bulky ligand like P(t-Bu)₃ may be required to achieve reasonable reaction rates. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (3-5 eq. or as solvent) | The amine base is crucial for deprotonating the terminal alkyne and facilitating the catalytic cycle. Using it as the solvent or co-solvent is common.[12] |
| Alkyne | Terminal Alkyne (1.2-2.0 eq.) | Ensure the alkyne is pure. Slow addition of the alkyne can sometimes minimize side reactions.[2] |
| Solvent | DMF or THF (if amine is not the solvent) | Use anhydrous, degassed solvents.[2] |
| Temperature | 60-100 °C | While some Sonogashira reactions proceed at room temperature, aryl chlorides typically require heating.[2] |
Troubleshooting Guide
Even with an optimized starting point, challenges can arise. The following section addresses the most common failure modes.
Q5: My reaction shows low or no conversion. What are the most common causes and how do I fix them?
A5: Low conversion is a frequent issue with this challenging substrate. A systematic approach to troubleshooting is the most effective strategy.
Caption: Troubleshooting workflow for low conversion reactions.
-
Reagent and Atmosphere Integrity: This is the most common point of failure. Palladium(0) catalysts are sensitive to oxygen.[9] Boronic acids can degrade over time. Bases can absorb moisture. Always use freshly opened or purified reagents and ensure your reaction vessel is properly flame-dried and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst System Optimization: If the basics are covered, the issue lies with the catalyst system's activity.
-
Ligand Screening: The Pd-ligand interaction is paramount. If SPhos doesn't work for a Suzuki coupling, try RuPhos or another specialized ligand. For Buchwald-Hartwig, if tBuDavePhos fails, consider BrettPhos.
-
Base Screening: The base can dramatically influence the outcome. If K₃PO₄ is ineffective in a Suzuki reaction, a stronger base like Cs₂CO₃ might be required.
-
Temperature: Many reactions with aryl chlorides require significant thermal energy. Cautiously increase the reaction temperature in 10-20 °C increments.
-
Q6: I'm observing significant side products like dehalogenation or homocoupling. How can these be minimized?
A6: These side reactions indicate a flaw in the catalytic cycle or reaction conditions.
-
Dehalogenation (C-Cl bond replaced by C-H): This is a known side reaction with halogenated aminopyrazoles.[5] It can arise from several pathways.
-
Mitigation:
-
Use Boronic Esters: Switching from a boronic acid to its corresponding pinacol boronic ester (Bpin) in Suzuki reactions can reduce the rate of protodeboronation, a key source of the competing proton.
-
Modify Base/Solvent: Using a less protic solvent system (e.g., strictly anhydrous toluene vs. a mixture with water) can help.
-
Lower Temperature: Sometimes, dehalogenation is more prevalent at higher temperatures. Finding the minimum temperature required for conversion can suppress this side reaction.
-
-
-
Homocoupling (Glaser or Boronic Acid):
-
Sonogashira (Glaser Coupling): This is the dimerization of the terminal alkyne.
-
Suzuki (Boronic Acid Homocoupling): This is the dimerization of the boronic acid partner.
-
Mitigation: This is often caused by oxygen in the reaction mixture. Improving degassing techniques (e.g., using freeze-pump-thaw cycles instead of just bubbling with argon) is the best solution.
-
-
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a typical small-scale Suzuki-Miyaura reaction.
Reaction: Coupling of 4-chloro-1H-pyrazol-3-amine hydrochloride with 4-methoxyphenylboronic acid.
Materials:
-
4-chloro-1H-pyrazol-3-amine hydrochloride (1 eq., e.g., 168 mg, 1.0 mmol)
-
4-methoxyphenylboronic acid (1.3 eq., 198 mg, 1.3 mmol)
-
SPhos Pd G3 Precatalyst (2 mol%, 15 mg, 0.02 mmol)
-
SPhos (2 mol%, 8 mg, 0.02 mmol)
-
Potassium Phosphate (K₃PO₄), finely ground (3 eq., 637 mg, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under an argon atmosphere.
-
Addition of Solids: Under a positive flow of argon, add the 4-chloro-1H-pyrazol-3-amine hydrochloride, 4-methoxyphenylboronic acid, K₃PO₄, SPhos Pd G3, and SPhos to the flask.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for at least 20 minutes. Add the degassed 1,4-dioxane (5 mL) and water (0.5 mL) to the flask via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- BenchChem. (2025).
-
Valente, C., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(22), 6979. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Vaddula, B. R., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15424-15501. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4587. [Link]
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Kinzel, T., et al. (2010). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 12(18), 4120-4123. [Link]
-
Wallace, D. J., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 393-405. [Link]
-
Lee, S., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4587. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem Technical Documents.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protecting Group Strategies for 4-Chloro-1H-pyrazol-3-amine Hydrochloride
Welcome to the technical support guide for 4-Chloro-1H-pyrazol-3-amine hydrochloride. This document provides in-depth strategies, troubleshooting, and answers to frequently asked questions for researchers working with this versatile but challenging synthetic building block. The trifunctional nature of this molecule—possessing two reactive pyrazole ring nitrogens and an exocyclic primary amine—necessitates a carefully planned protecting group strategy to achieve regioselective functionalization. This guide is designed to help you navigate these complexities with confidence.
Section 1: Strategic Decisions & Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to help you design your synthetic route from the outset.
Q1: I need to perform a reaction at the exocyclic 3-amino group (e.g., acylation, alkylation). How should I approach the protection strategy?
Answer: Your primary goal is to prevent reactions at the pyrazole ring nitrogens (N1 and N2). Therefore, you must selectively protect one of the ring nitrogens first. The N1 position is generally the most common site of protection. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose as it is robust and can be selectively introduced onto the pyrazole ring nitrogen in the presence of the protonated exocyclic amine.[1] Once the pyrazole is protected, you can proceed with the desired transformation on the 3-amino group.
Q2: My synthetic plan requires functionalization of the pyrazole ring, for example, N-alkylation or N-arylation. How do I protect the exocyclic amine?
Answer: In this scenario, the exocyclic 3-amino group must be masked to prevent it from competing with the ring nitrogens. Standard amine protecting groups are suitable here. However, given that your starting material is a hydrochloride salt, the 3-amino group is already protonated (NH3+), which significantly reduces its nucleophilicity. Under carefully controlled conditions with a specific stoichiometry of base, it is often possible to perform N1-alkylation or arylation directly without prior protection of the exocyclic amine. If protection is necessary for subsequent steps, a highly acid-labile group like Trityl (Tr) or a base-labile group like Fmoc would be appropriate, depending on your planned deprotection conditions.
Q3: My starting material is the hydrochloride salt. Do I need to perform a free-basing step before adding my protecting group?
Answer: No, a separate free-basing step is usually unnecessary and can be integrated directly into your reaction setup. However, you must account for the hydrochloride salt when calculating the amount of base required. For the protection of a pyrazole ring nitrogen, a minimum of two equivalents of a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is typically required.
-
The first equivalent neutralizes the hydrochloride salt, freeing the exocyclic primary amine.
-
The second equivalent deprotonates the pyrazole ring N-H, generating the nucleophilic pyrazolate anion required for the reaction.
Failure to use sufficient base is a common cause of failed or low-yielding reactions.
Q4: Which protecting group is better for the pyrazole ring: Boc or Trityl?
Answer: The choice depends on the steric environment and the required stability for your subsequent reaction steps. Both are acid-labile, but they have key differences.
| Feature | Boc (tert-Butoxycarbonyl) | Trityl (Triphenylmethyl) |
| Introduction | Di-tert-butyl dicarbonate (Boc₂O) with a base like TEA or DMAP.[2] | Trityl chloride (TrCl) with a base like pyridine or TEA.[3][4] |
| Steric Bulk | Moderate | High. Its large size can enhance regioselectivity for the less-hindered N1 position.[3] |
| Stability | Stable to most basic, reductive, and oxidative conditions. | Stable to basic and nucleophilic conditions. |
| Deprotection | Strong acids (TFA, HCl).[5] Can also be cleaved under specific mild basic conditions (NaBH₄ in EtOH).[6] | Mild to strong acids (TFA, aqueous acetic acid).[7][8] Can also be removed by catalytic hydrogenolysis. |
| Orthogonality | Excellent. The unique NaBH₄ deprotection method allows for selective removal in the presence of other acid-labile groups or even Boc-protected primary amines.[6][9] | Good. Its high acid sensitivity allows for selective removal in the presence of less sensitive groups like Boc. |
Recommendation: Use Boc for general-purpose protection due to its reliability and versatile deprotection options.[1][6] Use Trityl when you require high steric hindrance to direct regioselectivity or when you need a group that can be cleaved under exceptionally mild acidic conditions.[3]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the protection of 4-Chloro-1H-pyrazol-3-amine hydrochloride.
Problem 1: Low or no yield during N-protection of the pyrazole ring.
-
Likely Cause A: Insufficient Base. As detailed in FAQ Q3, you must use at least two equivalents of base to neutralize the HCl salt and deprotonate the pyrazole ring.
-
Solution: Ensure your protocol includes at least 2.0-2.2 equivalents of a base like TEA or DIPEA relative to your starting material.
-
-
Likely Cause B: Inactive Reagent. Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. Trityl chloride is also moisture-sensitive.
-
Solution: Use a fresh bottle of the protecting group reagent or test the activity of your current stock on a simpler amine. Store reagents under an inert atmosphere (N₂ or Ar) and in a desiccator.
-
-
Likely Cause C: Low Reaction Temperature. While starting the reaction at 0 °C is good practice to control exotherms, some protection reactions require room temperature or gentle heating to proceed to completion.
-
Solution: Monitor the reaction by TLC. If it stalls at a low temperature, allow it to warm to room temperature and continue monitoring.
-
Problem 2: A mixture of products is observed, including di-protected material (protection on both the ring and exocyclic amine).
-
Likely Cause: Excess Protecting Group Reagent or Harsh Conditions. Using a large excess of Boc₂O or TrCl, or running the reaction for an extended period at elevated temperatures, can lead to the less reactive exocyclic amine also being protected.
-
Solution: Use a controlled stoichiometry of the protecting agent (1.05-1.1 equivalents). Add the reagent slowly at 0 °C to maintain control, then allow the reaction to warm to room temperature. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Problem 3: My Boc-protected pyrazole was accidentally deprotected during a subsequent reduction step.
-
Likely Cause: Use of NaBH₄ in an alcohol solvent. While N-Boc groups on primary or secondary amines are generally stable to NaBH₄, N-Boc protected pyrazoles, imidazoles, and benzimidazoles are uniquely susceptible to cleavage by NaBH₄ in ethanol or methanol.[6] This is a known, selective deprotection method.
-
Solution: If you need to perform a NaBH₄ reduction on a substrate containing an N-Boc protected pyrazole, you must change the solvent. Running the reduction with NaBH₄ in a non-alcoholic solvent like THF has been shown to prevent the deprotection of the N-Boc group.[6] Alternatively, use a different reducing agent that is compatible with your substrate.
-
Section 3: Visualized Workflows & Protocols
Decision-Making Workflow
This workflow guides you to the appropriate strategy based on your synthetic target.
Caption: Reaction scheme for selective N1-Boc protection.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂), add 4-Chloro-1H-pyrazol-3-amine hydrochloride (1.0 eq).
-
Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add triethylamine (2.2 eq) via syringe. Stir for 15 minutes. The suspension may become clearer.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-16 hours, monitoring the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N1-Boc protected product.
Protocol 2: Selective Deprotection of N1-Boc Pyrazole with NaBH₄
This protocol leverages the unique reactivity of N-Boc pyrazoles for mild and selective deprotection. [6]
Caption: Reaction scheme for mild NaBH₄-mediated Boc deprotection.
Step-by-Step Procedure:
-
Dissolve the N1-Boc protected pyrazole substrate (1.0 eq) in ethanol (95% or absolute) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 10 minutes. Gas evolution (hydrogen) may be observed.
-
Continue stirring at room temperature for 3-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄.
-
Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected pyrazole.
References
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
-
Verma, A., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24429-24438. [Link]
- Cerecetto, H., et al. (2000). Selective Ring N-Protection of Aminopyrazoles. Synthetic Communications, 30(15), 2703-2713.
-
Organic Chemistry Portal. Tritylamines. [Link]
-
Verma, A., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), pp 054-062. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Organic letters, 14(18), 4794–4797. [Link]
-
Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Records of Natural Products, 16(5), 455-464. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. [Link]
-
PubChem. (n.d.). 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
-
Sharipov, B. T., et al. (2021). Trityl Group Deprotection from Tetrazoles. Synfacts, 17(05), 0519. [Link]
Sources
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- 2. japsonline.com [japsonline.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. acgpubs.org [acgpubs.org]
- 8. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reaction Progress of 4-Chloro-1H-pyrazol-3-amine Hydrochloride
Welcome to the technical support center for monitoring reactions involving 4-Chloro-1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot challenges during your experiments.
The successful outcome of any chemical synthesis hinges on the ability to accurately monitor its progress. This allows for the determination of reaction completion, the identification of intermediates, and the detection of side products, all of which are critical for optimizing reaction conditions and ensuring the desired product's purity and yield. This guide provides a comprehensive overview of the primary analytical techniques for monitoring reactions of 4-Chloro-1H-pyrazol-3-amine hydrochloride, complete with detailed protocols, troubleshooting advice, and frequently asked questions.
Quick Guide: Choosing Your Analytical Method
Selecting the appropriate analytical technique is the first step toward successful reaction monitoring. The choice depends on the available equipment, the nature of the reaction, and the information required.
Caption: Decision workflow for selecting an analytical method.
Thin-Layer Chromatography (TLC): The First Line of Analysis
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress. Its simplicity and speed allow for multiple time points to be analyzed quickly.
Why TLC is Effective for this Compound
4-Chloro-1H-pyrazol-3-amine hydrochloride is a polar, heterocyclic amine. The presence of the amine and pyrazole ring allows for strong interactions with the silica gel stationary phase, while the chloro-group adds a degree of lipophilicity. This balance of polarity makes it well-suited for separation from less polar starting materials or more polar byproducts on a standard silica plate.
Step-by-Step TLC Protocol
-
Plate Preparation : Use standard silica gel 60 F254 plates. Draw a light pencil line approximately 1 cm from the bottom of the plate to serve as the origin.
-
Sample Preparation : Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., methanol, ethanol, or the reaction solvent).
-
Spotting : Use a capillary tube to spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line. Make the spots as small and concentrated as possible to prevent streaking.[1]
-
Developing the Plate : Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the origin line.[2]
-
Visualization : After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with a potassium permanganate or ninhydrin solution can also be effective for visualizing amine-containing compounds.[3]
Data Interpretation: What to Look For
-
Starting Material Spot : This spot should diminish in intensity as the reaction progresses.
-
Product Spot : A new spot, representing the product, should appear and increase in intensity.
-
Co-spot : This helps to confirm the identity of the starting material spot in the reaction mixture lane.[4]
-
Rf Value : The Retardation factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[5] A lower Rf value indicates a more polar compound.
| Compound Type | Expected Polarity | Expected Rf Range (DCM/MeOH 9:1) |
| 4-Chloro-1H-pyrazol-3-amine HCl | High | 0.2 - 0.4 |
| Less Polar Reactant (e.g., an alkyl halide) | Low | 0.7 - 0.9 |
| More Polar Byproduct (e.g., di-substituted amine) | Moderate | 0.4 - 0.6 |
Troubleshooting & FAQs for TLC
Q: My spots are streaking. What should I do?
-
A: Streaking is common with polar compounds like amines.[6] Try the following:
-
Reduce Sample Concentration : You may be overloading the plate.[6]
-
Add a Modifier to the Mobile Phase : Add a small amount (0.5-1%) of triethylamine or ammonia to a non-polar mobile phase to neutralize the acidic silica gel, which can interact strongly with the basic amine. For acidic compounds, a few drops of acetic or formic acid can help.[6]
-
Change the Mobile Phase : A more polar solvent system might improve resolution.
-
Q: I don't see any spots on my plate.
-
A: This could be due to several reasons:
-
Insufficient Concentration : The sample may be too dilute. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[2]
-
UV Inactivity : Your compound may not be UV active. Try using a stain like potassium permanganate or p-anisaldehyde.[4]
-
Reaction Failure : It's possible the reaction has not proceeded.
-
Q: My spots are not separating well.
-
A: Adjust the polarity of your mobile phase. If the spots are too high on the plate (high Rf), the solvent is too polar. If they are stuck on the baseline (low Rf), the solvent is not polar enough.[1] A common starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexane.[1]
High-Performance Liquid Chromatography (HPLC): For Quantitative Insight
When precise quantitative data is required, HPLC is the method of choice. It provides information on the relative concentrations of starting materials, products, and byproducts.
Why HPLC is Effective for this Compound
The aromatic and polar nature of 4-Chloro-1H-pyrazol-3-amine hydrochloride makes it an excellent candidate for Reverse-Phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.
Step-by-Step HPLC Protocol (RP-HPLC)
-
Column Selection : A C18 column is a good starting point for pyrazole derivatives.[7][8]
-
Mobile Phase Preparation : A typical mobile phase for compounds of this nature is a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent like acetonitrile or methanol.[7][9] The acid helps to protonate the amine, leading to sharper peaks.
-
Sample Preparation : Dilute a small aliquot of the reaction mixture in the mobile phase. Ensure the sample is fully dissolved and filtered to prevent column blockage.
-
Method Development : Start with an isocratic method (constant mobile phase composition) or a gradient method (composition changes over time) to find the optimal separation conditions.[7]
-
Detection : A UV detector is suitable, as the pyrazole ring is UV active. A wavelength of around 210-254 nm is typically effective.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 5-10 µL |
| Detector | UV at 237 nm[10] |
| Gradient | 10% B to 90% B over 15 minutes |
Troubleshooting & FAQs for HPLC
Caption: Troubleshooting common HPLC issues.
Q: My peaks are tailing significantly.
-
A: Peak tailing for basic compounds like amines is often due to secondary interactions with residual silanol groups on the silica support of the C18 column.
-
Lower the pH of the Mobile Phase : Adding an acid like formic or trifluoroacetic acid ensures the amine is protonated, which minimizes these secondary interactions.
-
Use a Base-Deactivated Column : Many manufacturers offer columns specifically designed to reduce tailing with basic compounds.
-
Check for Column Overload : Injecting too much sample can also cause peak distortion.
-
Q: My retention times are drifting.
-
A: Inconsistent retention times can compromise the reliability of your data.
-
Inadequate Column Equilibration : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[11]
-
Mobile Phase Composition : Inaccurately prepared mobile phases can cause drift. Always prepare fresh mobile phase.[11]
-
Temperature Fluctuations : Use a column oven to maintain a constant temperature.
-
Q: The system pressure is unusually high.
-
A: High backpressure is a common issue that can damage the pump and column.
-
Column Blockage : Particulate matter from the sample or precipitation of buffers can clog the column inlet frit. Filter your samples and consider using a guard column.[12][13]
-
System Blockage : Disconnect the column and check the system pressure. If it's still high, there may be a blockage in the tubing or injector.[12]
-
NMR and Mass Spectrometry: Structural Confirmation
While TLC and HPLC are excellent for monitoring the disappearance of starting material and the appearance of product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of atoms within a molecule. For 4-Chloro-1H-pyrazol-3-amine, ¹H and ¹³C NMR are most relevant.
-
¹H NMR : Expect to see signals for the amine protons (NH₂) and the pyrazole ring protons. The chemical shifts of these protons will change significantly upon reaction (e.g., N-alkylation or acylation). The NH proton of the pyrazole ring can be identified by its exchange with D₂O.[14]
-
¹³C NMR : The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the substituents. Monitoring changes in these shifts can confirm that the reaction has occurred at the desired position.[15]
Interpreting NMR of Pyrazole Derivatives:
-
Aromatic Protons : Protons on the pyrazole ring typically appear in the aromatic region of the ¹H NMR spectrum.[16]
-
NH Protons : The chemical shift of NH protons can be broad and vary with solvent and concentration.
-
Substituent Effects : The introduction of a substituent will cause predictable shifts in the signals of nearby protons and carbons. Electron-withdrawing groups will shift signals downfield (to a higher ppm value), while electron-donating groups will shift them upfield.
Mass Spectrometry (MS)
MS provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. This is a powerful tool for confirming the identity of the product.
-
Isotopic Pattern : A key feature to look for with 4-Chloro-1H-pyrazol-3-amine and its derivatives is the characteristic isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[17] This results in two molecular ion peaks (M+ and M+2) with a 3:1 intensity ratio, which is a clear indicator of the presence of one chlorine atom in the molecule.[18][19]
This guide provides a foundational framework for effectively monitoring reactions involving 4-Chloro-1H-pyrazol-3-amine hydrochloride. Remember that each reaction is unique, and these protocols should be adapted as needed. By understanding the principles behind these analytical techniques, you will be well-equipped to optimize your synthetic procedures and troubleshoot any challenges that may arise.
References
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2015). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Analytical Methods. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
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Validation & Comparative
Characterization of 4-Chloro-1H-pyrazol-3-amine hydrochloride derivatives
An In-Depth Comparative Guide to the Characterization of 4-Chloro-1H-pyrazol-3-amine Hydrochloride Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7] Among the myriad of pyrazole-based building blocks, 4-Chloro-1H-pyrazol-3-amine and its hydrochloride salt stand out as particularly valuable synthons. The strategic placement of the chloro and amino groups provides reactive handles for constructing more complex molecular architectures, making it a frequent starting point for developing targeted therapeutics, especially kinase inhibitors.[8][9][10]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the essential techniques for characterizing derivatives of 4-Chloro-1H-pyrazol-3-amine hydrochloride. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation and purity assessment. By comparing spectral data across different derivatives, we aim to provide a practical framework for understanding structure-activity relationships (SAR) in novel drug candidates.
Synthetic Pathway Overview: From Core to Derivative
The journey from the parent 4-Chloro-1H-pyrazol-3-amine to its diverse derivatives typically involves functionalization at the C3-amino group or the N1 position of the pyrazole ring. These reactions, such as acylation, alkylation, or more complex cross-coupling reactions, generate a library of compounds for biological screening. A clear understanding of the starting material's characterization is paramount to confirming the success of these synthetic transformations.
Caption: General synthetic routes for derivatization of 4-Chloro-1H-pyrazol-3-amine.
Core Characterization Methodologies: A Validated Workflow
A multi-technique approach is essential for the unambiguous characterization of novel derivatives. Each method provides a unique piece of the structural puzzle. The workflow below illustrates a logical sequence for analysis, starting from rapid purity checks and moving to detailed structural confirmation.
Caption: A validated workflow for the comprehensive characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the precise molecular structure in solution. For pyrazole derivatives, ¹H and ¹³C NMR not only confirm the core structure but also pinpoint the site of substitution (e.g., N1 vs. C3-amine) and the conformation of substituents. A common challenge with N-H pyrazoles is annular tautomerism, where the proton rapidly exchanges between the two nitrogen atoms, potentially leading to averaged signals.[11] Lowering the experimental temperature can slow this exchange, sometimes allowing for the resolution of distinct signals for each tautomer.[11]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean NMR tube. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H and NH₂.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key signals to identify are the pyrazole ring proton (C5-H), which typically appears as a singlet, and the amine protons.
-
Acquire a ¹³C NMR spectrum. Note the chemical shifts of the pyrazole ring carbons (C3, C4, C5). The carbon bearing the chlorine (C4) will be significantly affected.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (to see H-H correlations) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons) to resolve any structural ambiguities.
-
-
Data Analysis: Compare the obtained spectra with those of the starting material to confirm the modification. For instance, acylation of the C3-amine will typically result in the disappearance of the NH₂ signal and the appearance of a new amide N-H signal, often at a downfield chemical shift.
| Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Pyrazole C5-H | 7.5 - 8.5 (Singlet) | 125 - 140 |
| Pyrazole C3-NH₂ | 4.5 - 6.0 (Broad Singlet) | N/A |
| Pyrazole N1-H | 11.0 - 13.0 (Very Broad) | N/A |
| Pyrazole C3 | N/A | 145 - 155 |
| Pyrazole C4-Cl | N/A | 100 - 115 |
| Note: Shifts are approximate and can vary significantly based on solvent and substitution. |
Mass Spectrometry (MS)
Expertise & Experience: MS is indispensable for determining the molecular weight of a synthesized derivative, providing a direct confirmation of the proposed structure. For halogenated compounds, MS offers a unique diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[12] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as two peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity of roughly 3:1.[13][14] Observing this pattern is a definitive confirmation of the presence of a single chlorine atom.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent that is compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis:
-
Identify the molecular ion cluster. Look for two peaks separated by approximately 2 m/z units.
-
Verify that the intensity ratio of these two peaks is approximately 3:1.
-
Compare the exact mass measurement with the calculated theoretical mass for the proposed chemical formula. A mass error of <5 ppm provides high confidence in the elemental composition.
-
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups. It is particularly useful for tracking reaction progress. For example, in the acylation of the C3-amine, the disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of a new amide C=O stretch provides clear evidence of the reaction's success. The C-Cl bond also has a characteristic stretching vibration, though it appears in the fingerprint region where overlap with other signals is common.[15]
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Appearance |
| Amine N-H Stretch (Primary) | 3300 - 3500 | Two sharp bands |
| Amide N-H Stretch (Secondary) | 3100 - 3300 | One sharp band |
| Pyrazole N-H Stretch | 3100 - 3200 | Broad band |
| Amide C=O Stretch | 1630 - 1680 | Strong, sharp band |
| Pyrazole C=N Stretch | 1450 - 1600 | Medium to strong bands |
| C-Cl Stretch | 600 - 800 | Medium to strong band |
Single-Crystal X-ray Crystallography
Expertise & Experience: While other techniques infer connectivity, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state.[16] It is the gold standard for structural determination, revealing precise bond lengths, angles, and the crucial intermolecular interactions (like hydrogen bonding) that dictate crystal packing.[17] This information is invaluable for computational modeling and understanding how a molecule might interact with a biological target.
Protocol Overview
-
Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the purified compound from a suitable solvent system using techniques like slow evaporation, vapor diffusion, or solvent layering.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal motion.[18]
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a final model of the atomic positions.
Comparative Analysis: Linking Structure to Spectral Data
The true power of these characterization techniques is realized when comparing a series of derivatives. Subtle structural modifications lead to predictable changes in the spectral data, allowing for a deeper understanding of the molecule's electronic and steric properties.
Below is a comparative table of hypothetical data for three derivatives of 4-Chloro-1H-pyrazol-3-amine, illustrating how spectral data reflects structural changes.
| Derivative | Structure | Key ¹H NMR Shift (δ, ppm, DMSO-d₆) | [M+H]⁺ (m/z) & Isotopic Pattern | Key IR Absorption (cm⁻¹) | Biological Activity (Hypothetical) |
| Parent HCl Salt | 4-Cl-1H-pyrazol-3-amine HCl | C5-H: ~8.0 (s)NH₂: ~5.5 (br s) | 132.0/134.0 (3:1 ratio) | 3450, 3320 (NH₂) | N/A |
| Derivative A (N-Acetyl) | C5-H: ~8.2 (s)NH: ~10.5 (s)CH₃: ~2.1 (s) | 174.0/176.0 (3:1 ratio) | 3250 (NH), 1670 (C=O) | Kinase X IC₅₀ = 5 µM | |
| Derivative B (N1-Benzyl) | C5-H: ~7.9 (s)NH₂: ~5.2 (s)CH₂: ~5.3 (s)Ph: 7.2-7.4 (m) | 222.1/224.1 (3:1 ratio) | 3440, 3310 (NH₂) | Kinase X IC₅₀ = 1.2 µM | |
| Derivative C (N-Benzoyl) | C5-H: ~8.4 (s)NH: ~11.0 (s)Ph: 7.5-8.0 (m) | 236.0/238.0 (3:1 ratio) | 3280 (NH), 1655 (C=O) | Kinase X IC₅₀ = 0.8 µM |
Analysis of Comparative Data:
-
NMR Shifts: Acetylation and benzoylation (Derivatives A and C) of the C3-amine are electron-withdrawing, causing a downfield shift of the adjacent C5-H proton compared to the parent or the N1-benzylated derivative. The appearance of a single, downfield N-H signal confirms the formation of a secondary amide. In contrast, benzylation at the N1 position (Derivative B) has a smaller electronic effect on the C5-H proton.
-
Mass Spectrometry: The molecular ion for each derivative confirms the addition of the respective group (Acetyl: +42 amu; Benzyl: +90 amu; Benzoyl: +104 amu). The persistent 3:1 isotopic pattern in all derivatives confirms the retention of the chlorine atom.
-
IR Spectroscopy: The data clearly distinguishes between modification at the amine vs. the pyrazole nitrogen. Derivatives A and C show a strong amide C=O stretch and a single N-H band, while Derivative B retains the characteristic double N-H stretch of the primary amine.
-
Structure-Activity Relationship (SAR): The hypothetical biological data suggests that acylation of the C3-amine is beneficial for activity against "Kinase X," with the larger, aromatic benzoyl group (Derivative C) providing better potency than the smaller acetyl group (Derivative A). This highlights how structural changes, confirmed by spectroscopic data, directly impact biological function.
Conclusion
The rigorous characterization of 4-Chloro-1H-pyrazol-3-amine hydrochloride derivatives is a critical, multi-step process that forms the foundation of successful drug discovery campaigns. A logical workflow employing a suite of orthogonal analytical techniques—NMR, MS, IR, and, when possible, X-ray crystallography—is essential for unambiguous structural confirmation and purity assessment. By systematically comparing the data across a library of synthesized analogues, researchers can build robust structure-activity relationships, guiding the rational design of more potent and selective therapeutic agents. This guide provides the experimental and intellectual framework necessary to execute this process with scientific integrity and confidence.
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A Senior Application Scientist's Guide to the Analytical Scrutiny of 4-Chloro-1H-pyrazol-3-amine Hydrochloride
For researchers, scientists, and professionals in drug development, the rigorous analytical characterization of novel chemical entities is paramount. 4-Chloro-1H-pyrazol-3-amine hydrochloride, a substituted aminopyrazole, represents a class of compounds with significant potential in medicinal chemistry. Its purity, stability, and impurity profile directly impact its efficacy and safety. This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive characterization of this molecule, grounded in scientific principles and practical application.
Introduction: The Analytical Imperative for Substituted Pyrazoles
Substituted pyrazoles are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities. The specific isomer, 4-Chloro-1H-pyrazol-3-amine hydrochloride, presents unique analytical challenges due to the presence of a halogen, an aromatic ring, and an amine group. These functional groups can influence the compound's chromatographic behavior, spectroscopic properties, and stability. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control and regulatory compliance.
This guide will navigate the primary analytical techniques, offering a comparative analysis to aid in the selection of the most appropriate method for a given analytical challenge, be it routine purity assessment, stability testing, or in-depth structural elucidation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity and stability of pharmaceutical compounds. Its versatility in separation modes and detection methods makes it indispensable.
Reversed-Phase HPLC (RP-HPLC) for Potency and Impurity Profiling
Scientific Rationale: RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains the analyte, and a polar mobile phase elutes it. For 4-Chloro-1H-pyrazol-3-amine hydrochloride, this technique is ideal for separating the main component from both more polar and less polar impurities.
Experimental Protocol: A Validated RP-HPLC Method
A robust RP-HPLC method for a pyrazoline derivative has been developed and validated, providing a strong basis for a method for 4-Chloro-1H-pyrazol-3-amine hydrochloride[1].
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v)[1]. The acidic modifier ensures the amine group is protonated, leading to better peak shape.
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 25 ± 2°C[1].
-
Detection Wavelength: 206 nm[1]. The pyrazole ring exhibits strong UV absorbance at lower wavelengths.
-
Injection Volume: 5.0 µL[1].
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 50-80 µg/mL[1].
Data Presentation: Expected Performance
| Parameter | Expected Value | Rationale |
| Retention Time | 3-7 minutes | Dependent on the exact mobile phase composition and column. |
| Linearity (r²) | > 0.998 | Essential for accurate quantification[1]. |
| LOD | < 5 µg/mL | Demonstrates the method's sensitivity to low-level impurities[1]. |
| LOQ | < 15 µg/mL | The lowest concentration that can be reliably quantified[1]. |
| Accuracy (% Recovery) | 98-102% | Confirms the method's ability to provide true results. |
| Precision (%RSD) | < 2% | Indicates the method's reproducibility. |
Workflow for HPLC Method Development and Validation
Caption: A typical workflow for the development and validation of an HPLC method.
Stability-Indicating HPLC Method
Causality in Experimental Design: To assess the stability of 4-Chloro-1H-pyrazol-3-amine hydrochloride, a stability-indicating HPLC method is crucial. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method must then be able to separate these degradation products from the parent compound and from each other.
Gas Chromatography (GC): An Alternative for Volatile Impurities
While HPLC is generally the preferred method for non-volatile pharmaceutical compounds, Gas Chromatography (GC) can be a powerful tool for the analysis of volatile or semi-volatile impurities that may be present from the synthesis process.
Scientific Rationale: GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. For 4-Chloro-1H-pyrazol-3-amine hydrochloride, which is a salt, direct analysis by GC is not feasible. However, it can be used to analyze for residual solvents or volatile starting materials. For the free base, derivatization may be necessary to increase its volatility and thermal stability.
Experimental Protocol: Headspace GC for Residual Solvents
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program: A temperature gradient program to separate common organic solvents.
-
Injector and Detector Temperature: Typically 250°C.
-
Sample Preparation: Dissolve a known amount of the hydrochloride salt in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial.
Comparative Analysis: HPLC vs. GC
| Feature | HPLC | GC |
| Analyte Suitability | Non-volatile, polar compounds | Volatile, thermally stable compounds |
| Sample Preparation | Simple dissolution | May require derivatization for non-volatile analytes |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) |
| Instrumentation Cost | Moderate to high | Moderate |
| Primary Application | Purity, potency, stability | Residual solvents, volatile impurities |
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-Chloro-1H-pyrazol-3-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Power of NMR: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For 4-Chloro-1H-pyrazol-3-amine hydrochloride, both ¹H and ¹³C NMR are essential for confirming the structure and identifying impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to the hydrochloride salt's solubility and the ability to observe exchangeable protons.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent[2].
-
Internal Standard: Tetramethylsilane (TMS).
Expected Spectral Data:
-
¹H NMR: Expect signals for the aromatic proton on the pyrazole ring, and potentially broad signals for the amine and NH protons. The hydrochloride salt may influence the chemical shifts.
-
¹³C NMR: Expect distinct signals for the carbon atoms of the pyrazole ring and any aliphatic side chains. The carbon attached to the chlorine will have a characteristic chemical shift.
Workflow for NMR Analysis
Caption: A standard workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS)
Confirming Molecular Weight and Fragmentation: Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing structural information through its fragmentation pattern.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with an HPLC system (LC-MS).
-
Ionization Mode: Positive ion mode is expected to be effective for the aminopyrazole, which can be readily protonated.
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid, can be directly infused or introduced via an HPLC column.
Expected Mass Spectrum:
-
Molecular Ion: An [M+H]⁺ ion corresponding to the mass of the free base plus a proton.
-
Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the monoisotopic peak.
Comparative Guide to Analytical Methods
| Analytical Goal | Primary Method | Alternative/Complementary Method(s) | Key Considerations |
| Purity & Assay | RP-HPLC (UV detection) | qNMR, GC (for volatile impurities) | HPLC is robust and widely available. qNMR offers high accuracy without a reference standard. |
| Impurity Profiling | LC-MS | GC-MS (for volatile impurities) | LC-MS provides separation and identification of non-volatile impurities. |
| Structural Elucidation | ¹H & ¹³C NMR | Mass Spectrometry, X-ray Crystallography | NMR provides the most detailed structural information. MS confirms molecular weight. |
| Residual Solvents | Headspace GC-FID | - | The standard method for volatile organic compounds. |
| Stability Testing | Stability-Indicating HPLC | LC-MS | The HPLC method must be proven to separate all degradation products. |
Conclusion: A Holistic Approach to Quality
The comprehensive analytical characterization of 4-Chloro-1H-pyrazol-3-amine hydrochloride necessitates a strategic and multi-technique approach. While RP-HPLC stands out as the primary tool for routine quality control, a combination of spectroscopic techniques like NMR and MS is indispensable for unequivocal structural confirmation and in-depth impurity identification. The choice of analytical methodology should always be guided by the specific objective, whether it is a routine purity check, a stability study, or a comprehensive structural elucidation for regulatory submission. By understanding the strengths and limitations of each technique, researchers and drug development professionals can ensure the quality, safety, and efficacy of this promising class of molecules.
References
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International Journal of Pharmaceutical Investigation. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
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International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
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Acta Crystallographica Section E: Crystallographic Communications. (2009). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. [Link]
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National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. [Link]
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PubChem. (n.d.). 3-chloro-1H-pyrazol-4-amine. [Link]
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-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
- Google Patents. (2019).
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The Strategic Selection of Pyrazole Building Blocks: A Comparative Guide for Medicinal Chemistry
Introduction: The Pyrazole as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds."[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a structure.[2][3] Its prevalence in a vast number of approved drugs, treating conditions from cancer to viral infections and inflammation, is a testament to its remarkable utility.[2][4][5] Pyrazole-containing drugs like Celecoxib, Sildenafil, and Crizotinib highlight the scaffold's versatility and success.[2][6]
This guide provides an in-depth comparison of key pyrazole building blocks, offering researchers and drug development professionals a strategic framework for their selection. We will move beyond a simple catalog of structures to explore the causality behind their synthetic accessibility, their inherent reactivity, and how their specific functionalities lend themselves to the construction of potent and selective therapeutic agents.
The pharmacological value of the pyrazole nucleus stems from its unique combination of properties:
-
Metabolic Stability: The aromatic nature of the pyrazole ring often confers resistance to metabolic degradation, a crucial attribute for any drug candidate.[2]
-
Hydrogen Bonding Capability: The ring system features both a hydrogen bond donor (the N-H proton) and a "pyridine-like" hydrogen bond acceptor (the N2 atom), enabling multifaceted interactions within protein binding sites.[6]
-
Tunable Physicochemical Properties: The pyrazole core can serve as a bioisostere for a benzene ring, but with significantly lower lipophilicity, which can improve a compound's solubility and overall drug-like properties.[5]
-
Synthetic Tractability: A wealth of synthetic methodologies allows for the regioselective functionalization of the pyrazole ring, providing a robust platform for extensive structure-activity relationship (SAR) studies.[7][8]
Comparative Analysis of Foundational Pyrazole Building Blocks
The strategic choice of a starting pyrazole synthon is a pivotal decision that shapes the entire discovery cascade. The functional groups appended to the core dictate the available chemical transformations and the vectors for molecular elaboration. Below, we compare several workhorse pyrazole building blocks that form the basis of countless discovery programs.
| Building Block | Key Features & Reactivity | Common Therapeutic Applications | General Synthetic Accessibility |
| 3(5)-Aminopyrazole | Possesses two nucleophilic centers: the exocyclic amino group and the ring nitrogens. This allows for the construction of fused ring systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[9] | Kinase inhibitors, anti-infectives, GPCR modulators.[6] | Excellent. Commonly synthesized via the condensation of β-ketonitriles or α,β-unsaturated nitriles with hydrazine.[9] |
| Pyrazole-4-carbaldehyde | The aldehyde group is a versatile handle for diversification via reductive amination, Wittig reactions, and condensations. It is a key precursor for introducing substituents at the C4 position. | Anticancer, anti-inflammatory, and antimicrobial agents.[10] | Good. Typically prepared via Vilsmeier-Haack formylation of an N-substituted pyrazole.[11][12] |
| 3-Amino-1H-pyrazole-4-carbonitrile | A highly functionalized building block with three distinct reactive sites, enabling complex, multi-vector elaborations. The cyano group can be hydrolyzed, reduced, or used in cycloadditions. | Precursor for potent kinase inhibitors (e.g., JAK inhibitors), and other enzyme-targeted therapies.[13][14] | Good. Synthesized from the reaction of hydrazines with (ethoxymethylene)malononitrile or similar 1,3-dielectrophiles.[14] |
| (1H-Pyrazol-1-yl)methanamine | Introduces a flexible, basic aminomethyl linker at the N1 position, which is often crucial for establishing salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in protein targets. | Cathepsin inhibitors, histamine receptor antagonists. | Moderate. Can be prepared via reduction of the corresponding nitrile or by alkylation of pyrazole with a protected aminomethyl halide. |
Experimental Section: A Validated Protocol for a High-Utility Building Block
The following protocol details the synthesis of 3(5)-aminopyrazole. The choice to highlight this specific building block is based on its widespread use as a precursor for fused heterocyclic systems, which are themselves prevalent in medicinal chemistry.[9] This procedure, adapted from established methods, relies on the robust condensation of a β-ketonitrile with hydrazine.
Protocol: Synthesis of 3(5)-Aminopyrazole from Cyanoacetone and Hydrazine
Rationale: This synthesis proceeds via a two-step, one-pot mechanism. First, the more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of cyanoacetone to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom attacks the electrophilic nitrile carbon, which, after tautomerization, yields the stable aromatic aminopyrazole product.
Materials:
-
Cyanoacetone
-
Hydrazine hydrate
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
-
Sodium hydroxide solution (e.g., 50% w/v)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Magnetic stirrer with heating
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of cyanoacetone in absolute ethanol. Cool the flask in an ice bath.
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the cooled, stirred solution. Maintain the temperature below 10 °C during the addition to control the initial exotherm.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Acidification & Work-up: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid to precipitate the product as the hydrochloride salt.
-
Isolation of Salt: Collect the 3(5)-aminopyrazole hydrochloride salt by vacuum filtration and wash the solid with a small amount of cold ethanol.
-
Free-Basing: To obtain the free amine, dissolve the hydrochloride salt in a minimal amount of water and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. The free base may precipitate or can be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Final Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure or recrystallization.
Characterization: The final product's identity and purity should be rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizing Synthetic and Logic Pathways
To conceptualize the relationships between starting materials and the resulting building blocks, as well as the logic of their application in drug design, the following diagrams are provided.
Caption: Key synthetic pathways to versatile pyrazole building blocks.
Caption: Strategic logic for pyrazole structure-activity relationship (SAR) exploration.
Conclusion and Authoritative Outlook
The pyrazole ring is not merely a component; it is an enabling platform for innovation in drug discovery.[15] The selection of a pyrazole building block is a foundational decision that requires a deep understanding of synthetic chemistry, target biology, and desired physicochemical properties. By comparing the strategic advantages of synthons like aminopyrazoles, pyrazole aldehydes, and their more complex derivatives, research teams can more efficiently navigate the chemical space to identify novel drug candidates. The continued development of new synthetic methods to access unique pyrazole building blocks will undoubtedly expand their role in addressing unmet medical needs, solidifying the pyrazole's status as a truly privileged and indispensable scaffold in medicinal chemistry.[7]
References
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Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
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Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]
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Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry URL: [Link]
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Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]
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Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
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Title: Vilsmeier-Haack formylation of 1H-pyrazoles Source: ResearchGate URL: [Link]
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Title: 3(5)-aminopyrazole Source: Organic Syntheses URL: [Link]
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Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: Molecules URL: [Link]
-
Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: ResearchGate URL: [Link]
-
Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL: [Link]
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Title: RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source: HAL Open Science URL: [Link]
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Title: Recent developments in aminopyrazole chemistry Source: Arkat USA URL: [Link]
-
Title: Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Taylor & Francis Online URL: [Link]
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Title: RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Source: Semantic Scholar URL: [Link]
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Title: Recent developments in aminopyrazole chemistry Source: Arkat USA URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]
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Title: Synthesis of pyrazole derivatives and their biological activities Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]
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Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]
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Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: Oriental Journal of Chemistry URL: [Link]
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A Senior Application Scientist's Guide to Alternatives for 4-Chloro-1H-pyrazol-3-amine Hydrochloride in Modern Synthesis
Introduction: Beyond a Single Building Block
4-Chloro-1H-pyrazol-3-amine hydrochloride is a cornerstone building block in medicinal chemistry, particularly for the synthesis of heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines, which are central to numerous kinase inhibitors.[1][2][3] Its utility stems from the dual reactivity of the nucleophilic 3-amino group and the 4-chloro substituent, which can participate in a variety of cross-coupling reactions. However, an over-reliance on a single synthon can stifle innovation and lead to challenges in lead optimization, including metabolic instability, off-target effects, or suboptimal physicochemical properties.
The strategic replacement of this key intermediate is not merely about finding a substitute; it is about rationally navigating chemical space to enhance molecular properties. This guide provides an in-depth comparison of viable alternatives to 4-Chloro-1H-pyrazol-3-amine, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals. We will explore how modifying the C4 substituent on the pyrazole ring can profoundly impact reactivity, biological activity, and pharmacokinetic profiles.
Molecular Profile of the Archetype: 4-Chloro-1H-pyrazol-3-amine
To understand the alternatives, we must first appreciate the archetype. The 4-chloro substituent serves two primary roles:
-
Electronic Modulation: As an electron-withdrawing group, it lowers the pKa of the pyrazole ring nitrogens and modulates the nucleophilicity of the 3-amino group.
-
Synthetic Handle: It provides a site for C-C and C-N bond formation, typically through palladium-catalyzed cross-coupling reactions, enabling diversification of the scaffold.
The 3-amino group is the primary site for constructing fused ring systems, most commonly through condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form the pyrimidine portion of pyrazolo[3,4-d]pyrimidines.[4][5]
Caption: Core reaction pathways for 4-Chloro-1H-pyrazol-3-amine.
Comparative Analysis of C4-Substituted Pyrazol-3-amine Alternatives
The choice of an alternative is a strategic decision guided by the synthetic goal and desired physicochemical properties of the final molecule. We will compare the most common alternatives based on halogen substitution and bioisosteric replacement.
Halogenated Analogues: Tuning Reactivity and Interactions
Replacing the chlorine atom with other halogens is a common strategy to modulate reactivity in cross-coupling reactions and to introduce different halogen-bonding capabilities.
| Feature | 4-Fluoro | 4-Chloro (Baseline) | 4-Bromo |
| Relative Reactivity (Pd-Coupling) | Lowest | Moderate | High |
| Synthesis / Availability | More specialized, often custom synthesis.[6] | Widely commercially available. | Commercially available.[7] |
| Key Advantage | Metabolic stability (blocks C-H oxidation), unique electronic properties.[6] | Balanced reactivity, cost-effective. | Higher reactivity allows for milder coupling conditions, broader substrate scope. |
| Key Disadvantage | Poor reactivity in cross-coupling; requires harsh conditions or specialized catalysts. | Can be sluggish in challenging couplings compared to Br/I analogues. | Higher cost, potential for lower stability of the C-Br bond. |
| LogP Contribution | Similar to H | +0.71 | +0.86 |
| Halogen Bond Donor Strength | Weak | Moderate | Strong |
Expert Insights:
The trend in palladium-catalyzed cross-coupling reactivity (I > Br > Cl >> F) is a direct consequence of C-X bond strength and the ease of oxidative addition to the Pd(0) catalyst. While 4-Bromo-1H-pyrazol-3-amine is the logical choice for improving yields or enabling difficult couplings, the decision is not always straightforward.[7] The increased reactivity can sometimes lead to more side reactions, such as de-bromination.
Conversely, 4-Fluoro-1H-pyrazol-3-amine is rarely used as a synthetic handle for coupling.[6][8] Its value lies in its role as a bioisostere of hydrogen or a hydroxyl group. The C-F bond is exceptionally stable to metabolism, making it a powerful tool for blocking a potential metabolic soft spot on the aromatic ring.[9]
Non-Halogenated & Bioisosteric Analogues: Exploring New Chemical Space
Moving away from halogens opens up new avenues for modulating steric bulk, electronics, and hydrogen bonding potential. Bioisosteric replacement is a cornerstone of modern drug design, aiming to retain biological activity while improving physicochemical or pharmacokinetic properties.[10][11]
Caption: Decision framework for selecting a pyrazole C4-substituent.
| Alternative | Key Features & Rationale for Use |
| 1H-Pyrazol-3-amine | The parent scaffold. Used when a C4 substituent is not required for activity or when seeking to minimize molecular weight and polarity. It serves as a crucial control compound in structure-activity relationship (SAR) studies.[1] |
| 4-Methyl-1H-pyrazol-3-amine | Introduces a small, lipophilic group. This can be used to probe for beneficial hydrophobic interactions in a binding pocket or to block a site of metabolism without the strong electronic pull of a halogen. |
| 4-Cyano-1H-pyrazol-3-amine | The cyano group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It can be used as a bioisostere for a carbonyl or other polar group to engage in specific hydrogen bonding interactions with a target protein. |
Experimental Protocols: A Comparative Case Study
To illustrate the practical implications of choosing an alternative, we present comparative protocols for a representative Suzuki-Miyaura cross-coupling reaction, a common step in the synthesis of kinase inhibitors.[3]
Objective: Synthesize 4-Aryl-1H-pyrazol-3-amine derivatives.
Protocol 1: Baseline Synthesis using 4-Chloro-1H-pyrazol-3-amine
-
Rationale: This reaction often requires a more active catalyst system (e.g., a biarylphosphine ligand) and potentially higher temperatures due to the lower reactivity of the C-Cl bond.
-
Materials:
-
4-Chloro-1H-pyrazol-3-amine hydrochloride (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.08 eq)
-
K₃PO₄ (3.0 eq)
-
1,4-Dioxane/Water (10:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add 4-Chloro-1H-pyrazol-3-amine hydrochloride, the arylboronic acid, and K₃PO₄.
-
Purge the vessel with argon for 15 minutes.
-
Add the 1,4-dioxane/water solvent mixture.
-
In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of dioxane. Add this catalyst solution to the main reaction vessel.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Expected Yield: 50-75% (highly dependent on the boronic acid).
-
Protocol 2: Enhanced Reactivity Synthesis using 4-Bromo-1H-pyrazol-3-amine
-
Rationale: The more reactive C-Br bond allows for the use of simpler, less expensive catalysts and milder reaction conditions, often leading to faster reaction times and higher yields.
-
Materials:
-
4-Bromo-1H-pyrazol-3-amine (1.0 eq)[7]
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
DME/Water (4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add 4-Bromo-1H-pyrazol-3-amine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Purge the vessel with argon for 15 minutes.
-
Add the DME/water solvent mixture.
-
Heat the reaction mixture to 85 °C and stir for 2-6 hours, monitoring by LC-MS.
-
Upon completion, cool the mixture and perform the same workup and purification as described in Protocol 1.
-
Expected Yield: 70-95%.
-
Comparative Data Summary
| Parameter | Protocol 1 (4-Chloro) | Protocol 2 (4-Bromo) |
| Catalyst System | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ |
| Temperature | 100-110 °C | 85 °C |
| Reaction Time | 12-24 hours | 2-6 hours |
| Typical Yield | 50-75% | 70-95% |
| Cost/Complexity | Higher (ligand cost, energy) | Lower |
This direct comparison clearly demonstrates that substituting chloro with bromo provides significant practical advantages in synthesis, reducing reaction time, energy consumption, and often the cost of reagents, while increasing overall yield.
Conclusion and Strategic Recommendations
The selection of a building block is a critical decision point in any synthetic campaign. While 4-Chloro-1H-pyrazol-3-amine hydrochloride remains a valuable and cost-effective starting material, its alternatives offer a powerful toolkit for overcoming synthetic hurdles and fine-tuning molecular properties.
-
For Enhanced Synthetic Efficiency: When facing challenging cross-coupling steps or aiming for higher throughput, 4-Bromo-1H-pyrazol-3-amine is the superior choice due to its enhanced reactivity.
-
For Metabolic Stability: To address metabolic liabilities at the C4 position, 4-Fluoro-1H-pyrazol-3-amine is an excellent option, though subsequent diversification must rely on other positions of the molecule.
-
For SAR Exploration: Employing unsubstituted 1H-pyrazol-3-amine and 4-Methyl-1H-pyrazol-3-amine is essential for systematically mapping the steric and electronic requirements of a target's binding site.
By moving beyond the default and embracing these alternatives, researchers can accelerate the drug discovery process, unlock novel chemical space, and ultimately design more effective and safer therapeutic agents.
References
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Review on synthesis of 1H-pyrazolo[3,4-b]quinolines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Laconde, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1968. Available from: [Link]
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Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). 3-chloro-1H-pyrazol-4-amine. PubChem. Retrieved January 23, 2026, from [Link]
-
Recent articles in The Journal of Organic Chemistry. (2026). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Du, D., et al. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved January 23, 2026, from [Link]
-
Hassanzadeh, F., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available from: [Link]
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Srivastava, B. K., et al. (2008). Bioisosteric replacement of dihydropyrazole of 4S-(-)-3-(4-chlorophenyl)-N-methyl-N'-[(4-chlorophenyl)-sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-caboxamidine (SLV-319) a potent CB1 receptor antagonist by imidazole and oxazole. Bioorganic & Medicinal Chemistry Letters, 18(3), 963-968. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(21), 6483. Available from: [Link]
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Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(20), 5020. Available from: [Link]
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Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 65. Available from: [Link]
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Kamal, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(8), 759. Available from: [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Available from: [Link]
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Zalaru, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available from: [Link]
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National Center for Biotechnology Information (n.d.). 4-fluoro-1H-pyrazol-5-amine. PubChem. Retrieved January 23, 2026, from [Link]
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Joucla, L., et al. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 115(3), 1279-1374. Available from: [Link]
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Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. Available from: [Link]
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Regan, J., et al. (2003). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 46(22), 4676-4686. Available from: [Link]
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Al-Omar, M. A. (2010). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 15(12), 9246-9257. Available from: [Link]
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Varvounis, G., et al. (1994). Pyrazol-3-ones, Part 1: Synthesis and Applications. Journal of Heterocyclic Chemistry, 31(1), 85-92. Available from: [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. Available from: [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). Molecules, 20(11), 20596-20610. Available from: [Link]
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Weix, D. J. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available from: [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances. Available from: [Link]
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Laconde, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull Research Repository. Available from: [Link]
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Al-Mousawi, S., et al. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. Available from: [Link]
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Anizon, F., et al. (2014). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 19(7), 9992-10011. Available from: [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2020). Beilstein Journal of Organic Chemistry, 16, 15-32. Available from: [Link]
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5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI. Retrieved January 23, 2026, from [Link]
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Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of 4-Chloro-1H-pyrazol-3-amine Hydrochloride
For researchers, medicinal chemists, and drug development professionals, the efficient synthesis of heterocyclic building blocks is paramount. 4-Chloro-1H-pyrazol-3-amine hydrochloride is a valuable intermediate, yet its synthesis presents challenges in achieving high yield, purity, and cost-effectiveness. The choice of catalyst is a critical determinant of success. This guide provides an in-depth comparison of catalytic systems for the synthesis of this key pyrazole derivative, grounded in mechanistic principles and supported by experimental data from relevant literature.
Strategic Overview: Synthetic Pathways to the Target Molecule
The synthesis of 4-Chloro-1H-pyrazol-3-amine is not a trivial one-step reaction. Two primary strategic approaches are considered: a non-catalytic route via a nitropyrazole intermediate and, more pertinently for this guide, a catalytic cross-coupling approach from a dichloropyrazole precursor.
A known method involves the halogenation and subsequent reduction of 4-nitropyrazole to yield the target compound as its hydrochloride salt.[1] While effective, this multi-step process often requires stoichiometric reagents and can generate significant waste.
Catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, offer a more elegant and efficient alternative. The most promising catalytic strategy involves the selective amination of a dihalopyrazole, such as 3,4-dichloropyrazole. This approach allows for the direct formation of the C-N bond, a transformation for which several powerful catalytic systems have been developed. This guide will focus on benchmarking the two leading catalytic platforms for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Performance Benchmarking (Palladium Systems)
Direct experimental data for the amination of 3,4-dichloropyrazole is scarce. However, we can extrapolate performance from studies on similarly challenging chloro-heterocyclic substrates.
| Catalyst System | Substrate | Amine Source | Key Conditions | Yield (%) | Reference |
| Pd(dba)₂ / BINAP | 2,8-dichloroquinoline | Adamantyl-amine | Dioxane, NaOt-Bu, reflux | 64% | [2] |
| Pd(dba)₂ / DavePhos | 4,7-dichloroquinoline | Sterically hindered amine | Dioxane, NaOt-Bu, reflux | High | [2] |
| Pd(dba)₂ / XPhos | 4-chlorotoluene | Morpholine | Toluene, NaOt-Bu, reflux | 94% |
Expert Insights: The choice of ligand is critical for the selective amination of dichloropyrazoles. Ligands like DavePhos and XPhos are often superior for less reactive aryl chlorides due to their increased steric bulk and electron-donating ability compared to first-generation ligands. [3]Selectivity between the two chlorine atoms on the pyrazole ring will be a key challenge, likely influenced by electronic and steric factors, requiring careful optimization of temperature and reaction time.
The Classical Alternative: Copper-Catalyzed Amination
The copper-catalyzed N-arylation of amines, historically known as the Ullmann condensation, is a cost-effective alternative to palladium-based systems. Modern iterations of this reaction utilize ligands to improve reaction rates and broaden the substrate scope to include less reactive aryl chlorides. [4] Causality Behind the Components:
-
Copper Precatalyst (e.g., CuI, CuSO₄): Copper(I) is typically the active catalytic species, though some systems operate through a Cu(II) pathway. [5]It is significantly cheaper than palladium.
-
Ligand (e.g., Phenanthrolines, Diamines): Ligands are essential for modern Ullmann reactions. They solubilize the copper salt and modulate its reactivity, facilitating the difficult oxidative addition of the aryl chloride. [6]Sterically hindered diamine ligands have recently been shown to be highly effective. [7]* Base (e.g., K₂CO₃, Cs₂CO₃): A base is required, similar to the palladium-catalyzed reaction, to activate the amine nucleophile.
Performance Benchmarking (Copper Systems)
| Catalyst System | Substrate Scope | Amine Source | Key Conditions | Yield (%) | Reference |
| CuI / Diamine Ligand | Aryl Bromides | Primary & Secondary Amines | DMSO, NaOTMS, 24-70 °C | High | [8] |
| CuSO₄ / Phenanthroline | Aryl Chlorides | Aqueous Ammonia | H₂O, 120 °C | Good to Excellent | [5] |
| CuI / Diamine Ligand | Aryl Chlorides | Diverse Amines | Toluene, K₃PO₄, 110 °C | Broad Scope | [4][6] |
Expert Insights: Copper-catalyzed systems often require higher temperatures than their palladium counterparts, but recent advances with specialized ligands are closing this gap. A key advantage is their potential for different chemoselectivity compared to palladium. For a substrate like 3,4-dichloropyrazole, a copper catalyst might offer a different selectivity profile for the amination at the C3 versus the C4 position, providing a valuable synthetic tool. The rate-limiting step is typically the oxidative addition to the aryl chloride. [6]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating. Each step includes a rationale, and checkpoints (e.g., TLC, LC-MS) are included to monitor reaction progress, ensuring reproducibility.
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig)
This protocol is adapted from established procedures for the amination of aryl chlorides. [2]
-
Objective: To synthesize 4-Chloro-1H-pyrazol-3-amine from 3,4-dichloropyrazole using a palladium/XPhos catalyst system.
-
Materials: 3,4-dichloropyrazole, Benzophenone imine (as an ammonia equivalent), Pd(dba)₂, XPhos, Sodium tert-butoxide (NaOt-Bu), Toluene (anhydrous).
-
Procedure:
-
Inert Atmosphere: To a flame-dried, two-neck flask equipped with a reflux condenser and magnetic stirrer, add Pd(dba)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.5 equiv.). The use of an inert atmosphere (Argon or Nitrogen) is critical as the Pd(0) catalyst and the phosphine ligand are oxygen-sensitive.
-
Reagent Addition: Add 3,4-dichloropyrazole (1.0 equiv.) and anhydrous toluene. Stir the mixture for 5 minutes at room temperature to allow for catalyst pre-formation.
-
Nucleophile Addition: Add benzophenone imine (1.2 equiv.). This acts as a solid, easy-to-handle ammonia equivalent. Direct use of ammonia gas is challenging on a lab scale.
-
Reaction: Heat the mixture to reflux (approx. 110 °C). The elevated temperature is necessary to overcome the activation barrier for the oxidative addition of the aryl chloride.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Look for the disappearance of the 3,4-dichloropyrazole starting material.
-
Hydrolysis: Once the starting material is consumed, cool the reaction to room temperature. Add aqueous HCl (e.g., 2M) and stir vigorously for 1 hour. This step hydrolyzes the resulting imine to reveal the primary amine and precipitates it as the hydrochloride salt.
-
Workup & Isolation: Filter the resulting solid precipitate. Wash the solid with cold toluene and then diethyl ether to remove non-polar impurities. Dry the solid under vacuum to yield 4-Chloro-1H-pyrazol-3-amine hydrochloride.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Copper-Catalyzed Amination (Ullmann-Type)
This protocol is based on modern copper-catalyzed amination methods. [4][5]
-
Objective: To synthesize 4-Chloro-1H-pyrazol-3-amine from 3,4-dichloropyrazole using a copper/diamine ligand system.
-
Materials: 3,4-dichloropyrazole, Aqueous Ammonia (28-30%), Copper(I) iodide (CuI), N¹,N²-diarylbenzene-1,2-diamine ligand, Potassium Phosphate (K₃PO₄), Dioxane.
-
Procedure:
-
Reaction Setup: In a sealable pressure vessel, combine CuI (5 mol%), the diamine ligand (10 mol%), K₃PO₄ (2.0 equiv.), and 3,4-dichloropyrazole (1.0 equiv.).
-
Solvent/Reagent Addition: Add dioxane and concentrated aqueous ammonia. Seal the vessel tightly. The use of a sealed vessel is crucial to maintain the concentration of the volatile ammonia at elevated temperatures.
-
Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Copper-catalyzed aminations of chlorides typically require higher temperatures than palladium systems.
-
Monitoring: After 12-24 hours, cool the vessel to room temperature. Carefully unseal and take an aliquot for LC-MS analysis to check for the consumption of starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The use of a basic workup ensures the product is in its free amine form.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of methanol or diethyl ether. Add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete.
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum to yield 4-Chloro-1H-pyrazol-3-amine hydrochloride.
-
Caption: A generalized workflow for screening and optimizing catalysts.
Conclusion and Recommendations
Both Palladium- and Copper-catalyzed systems present viable pathways for the synthesis of 4-Chloro-1H-pyrazol-3-amine hydrochloride.
-
Palladium-catalyzed Buchwald-Hartwig amination is the more established and generally higher-yielding method for challenging aryl chlorides. The wide availability of sophisticated ligands (e.g., Buchwald's biarylphosphines) allows for fine-tuning of reactivity and is the recommended starting point for development. The primary drawbacks are the high cost of palladium and the potential for trace metal contamination in the final product, a critical consideration in pharmaceutical applications.
-
Copper-catalyzed amination offers a significant cost advantage and is an excellent alternative. While historically plagued by harsh conditions, modern ligand-accelerated protocols have made it competitive. This system is particularly attractive for large-scale industrial synthesis where cost is a major driver. The main challenge lies in identifying the optimal ligand-solvent combination, which can be less predictable than with palladium systems.
For researchers in a drug discovery setting, the reliability and broad scope of a Pd/XPhos or Pd/DavePhos system would be the logical first choice. For process and development chemists aiming for large-scale production, an initial investment in screening modern copper-diamine or phenanthroline ligand systems could yield a more economical and sustainable manufacturing process.
References
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Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty of. Available at: [Link]
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Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4583. Available at: [Link]
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Langer, P., et al. (2007). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Synlett, 2007(14), 2253-2256. Available at: [Link]
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Varvounis, G., et al. (2010). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 99, 75-154. Available at: [Link]
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Buchwald, S. L., et al. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed. Available at: [Link]
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Al-Zaydi, K. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2468. Available at: [Link]
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Beller, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
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ChemistryViews. (2024). Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Chloro-1H-pyrazol-3-amine hydrochloride
As laboratory professionals engaged in the fast-paced world of drug discovery and development, our primary commitment is to safety, which forms the bedrock of scientific integrity and innovation. The compound 4-Chloro-1H-pyrazol-3-amine hydrochloride is a heterocyclic amine, a class of molecules pivotal as building blocks in medicinal chemistry. However, its structural alerts—a chlorinated pyrazole ring and an amine hydrochloride salt—necessitate a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of risk assessment and the hierarchy of controls. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
At-a-Glance Safety Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. Based on data for the parent compound, 3-chloro-1H-pyrazol-4-amine, and general principles for amine hydrochlorides, we can establish a clear hazard profile.[1][2] The hydrochloride salt form can influence physical properties but the toxicological profile of the core molecule remains the primary concern.
| Hazard Classification | GHS Hazard Statement | Causality and Implication |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][3][4][5] | Ingestion can lead to systemic toxicity. This underscores the critical importance of preventing hand-to-mouth contact and prohibiting eating or drinking in the lab.[3][6] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2] | The compound can be absorbed through the skin, causing systemic effects. This necessitates the use of appropriate chemical-resistant gloves and lab coats.[7] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2][3][4][8] | Direct contact can cause localized redness, inflammation, or dermatitis. This is a primary driver for consistent glove use and immediate washing after potential contact.[8][9] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[2][3][4][8] | As a fine powder, the compound can easily become airborne and contact the eyes, potentially causing significant damage. This makes chemical splash goggles or a face shield mandatory.[9] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2] | Inhaling the dust can lead to respiratory tract irritation and systemic toxicity. All handling of the solid should be done in a ventilated enclosure. |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation[2][3][4] | Inhalation of dust can irritate the nose, throat, and lungs. This reinforces the need for engineering controls like chemical fume hoods.[10] |
The Hierarchy of Controls: A Systematic Approach to Safety
Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan always starts with engineering and administrative controls to minimize exposure potential.[11][12]
A. Engineering Controls (First Line of Defense) Your primary objective is to contain the chemical at its source.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of 4-Chloro-1H-pyrazol-3-amine hydrochloride powder must be conducted inside a certified chemical fume hood.[6][13] This contains airborne particulates and vapors, preventing inhalation.
-
Ventilated Enclosures: For smaller, routine operations, a powder containment hood or balance enclosure provides excellent localized protection.
-
Safety Equipment: Ensure immediate access to a safety shower and an eyewash station.[8][9] Their location and functionality should be checked weekly.
B. Administrative Controls (How We Work) These are the procedures and practices that reduce risk.
-
Designated Areas: Clearly label a specific area within the lab for handling this compound. This prevents cross-contamination and ensures all necessary safety equipment is localized.
-
Standard Operating Procedures (SOPs): A written SOP for handling this chemical should be available to all personnel. This document should detail every step from retrieval from storage to final waste disposal.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle it.
Personal Protective Equipment (PPE): Your Last Barrier
The selection of PPE is not a one-size-fits-all approach; it's a risk-based decision. The following recommendations are the minimum requirements for handling 4-Chloro-1H-pyrazol-3-amine hydrochloride in solid and solution form.
-
Hand Protection:
-
Rationale: The compound is harmful upon skin contact and causes irritation.[2] Gloves are the most critical piece of PPE to prevent dermal absorption and localized effects.[7]
-
Specification: Wear chemical-resistant nitrile gloves. Nitrile provides good protection against a wide range of chemicals and is a prudent choice for handling solids and solutions.
-
Protocol: Always inspect gloves for tears or punctures before use.[6] For tasks involving larger quantities or prolonged handling, consider double-gloving. Change gloves immediately if contamination is suspected, and always remove them before leaving the laboratory area or touching personal items like phones or keyboards.[12]
-
-
Eye and Face Protection:
-
Rationale: The compound is a serious eye irritant.[3][8] As a powder, it can be easily aerosolized during handling, posing a significant splash and dust hazard.
-
Specification: ANSI Z87.1-rated chemical splash goggles are mandatory.
-
Protocol: When handling larger quantities (>1 g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[8]
-
-
Body Protection:
-
Rationale: Protects skin from accidental spills and prevents the contamination of personal clothing.[7]
-
Specification: A professional lab coat, fully buttoned with sleeves rolled down, is required. For handling larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]
-
Protocol: Lab coats should be laundered professionally and never taken home. If significant contamination occurs, the lab coat should be disposed of as hazardous waste.
-
-
Respiratory Protection:
-
Rationale: The compound is harmful if inhaled and may cause respiratory irritation.[2][10] While engineering controls are the primary method to prevent inhalation, respiratory protection may be necessary in specific situations.
-
Specification: Respiratory protection is generally not required if all handling of the solid is performed within a certified chemical fume hood.
-
Protocol: In the event of an engineering control failure or a large spill, a NIOSH-approved respirator with P95 or P100 particulate filters would be necessary.[10] Use of such equipment requires inclusion in a formal respiratory protection program with medical clearance and fit-testing.[14]
-
Workflow: Weighing and Preparing a Stock Solution
This step-by-step protocol integrates the safety measures for a common laboratory task.
-
Preparation:
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Designate a clean work area inside the fume hood. Place a disposable absorbent bench liner on the work surface.
-
Assemble all necessary equipment: spatula, weigh paper/boat, beaker, stir bar, and the chosen solvent.
-
-
Weighing the Compound:
-
Place the analytical balance inside the fume hood or use a powder containment hood.
-
Carefully open the container of 4-Chloro-1H-pyrazol-3-amine hydrochloride. Avoid creating dust.
-
Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution:
-
Place the beaker containing the stir bar and the appropriate volume of solvent on a stir plate within the fume hood.
-
Carefully add the weighed powder to the solvent.
-
Begin stirring. If necessary, gently cover the beaker with a watch glass to prevent aerosol generation.
-
-
Cleanup and Disposal:
-
Once the compound is fully dissolved, cap and label the solution container.
-
Dispose of the used weigh boat, bench liner, and any contaminated wipes in a designated solid hazardous waste container.
-
Wipe down the spatula and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the hazardous waste container.
-
Remove gloves and dispose of them, then wash hands thoroughly with soap and water.[3]
-
Diagram: PPE Selection Workflow
This diagram illustrates the logical decision-making process for selecting the appropriate level of personal protective equipment when handling 4-Chloro-1H-pyrazol-3-amine hydrochloride.
Caption: Risk assessment workflow for PPE selection.
Spill and Disposal Plan
A. Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Contain: If safe to do so, prevent the spread of a solid spill by covering it with a plastic-backed absorbent pad. For liquid spills, use a chemical spill kit or absorbent material to dike the area.
-
Cleanup: Wearing enhanced PPE (double gloves, face shield, apron), carefully sweep up solid material or absorb liquid. Avoid creating dust.[3][8] Place all contaminated materials into a labeled, sealed hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate.
B. Waste Disposal:
-
All materials contaminated with 4-Chloro-1H-pyrazol-3-amine hydrochloride, including excess solid, empty containers, gloves, and cleaning materials, must be disposed of as hazardous chemical waste.[3][4]
-
Never dispose of this chemical down the drain or in regular trash.[4][10]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[3]
By integrating these principles of hazard awareness, control implementation, and procedural diligence, you can confidently and safely handle 4-Chloro-1H-pyrazol-3-amine hydrochloride, ensuring the integrity of your research and the well-being of your team.
References
-
Dal-Cin. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
PubChem. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1). [Link]
-
Samson, I. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Manufacturer. [Link]
-
University of Hawai'i at Mānoa. UNIT 7: Personal Protective Equipment. [Link]
-
PubChem. 3-chloro-1H-pyrazol-4-amine. [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]
Sources
- 1. 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1) | C3H5Cl2N3 | CID 114019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-chloro-1H-pyrazol-4-amine | C3H4ClN3 | CID 114020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. acs.org [acs.org]
- 12. pppmag.com [pppmag.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
